Product packaging for Scandium nitride(Cat. No.:CAS No. 25764-12-9)

Scandium nitride

Cat. No.: B1605060
CAS No.: 25764-12-9
M. Wt: 58.963 g/mol
InChI Key: CUOITRGULIVMPC-UHFFFAOYSA-N
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Description

Scandium Nitride (ScN) is a binary III-V indirect bandgap semiconductor known for its high melting point (~2600 °C), exceptional hardness, and corrosive resistance . It crystallizes in a rock-salt structure and is characterized by an indirect bandgap of approximately 0.9 eV and a direct bandgap in the range of 2.2 to 2.4 eV . This combination of properties makes it a compelling material for advanced research across several fields. In thermoelectric research , ScN is a promising candidate for converting heat into electricity. It exhibits high power factors (2–4 mW·m⁻¹·K⁻²) competitive with state-of-the-art materials . Recent studies have shown that defect engineering, such as helium ion implantation, can significantly reduce its lattice thermal conductivity while maintaining decent electrical properties, leading to a doubling of its thermoelectric figure of merit (zT) . For electronics and optoelectronics , ScN serves as an effective gate electrode on dielectric substrates like SiO₂ and HfO₂ . Its very small lattice mismatch with Gallium Nitride (GaN) of less than 0.1% also makes it an ideal buffer layer for growing high-quality GaN devices on silicon substrates, which is crucial for high-power electronics and solid-state lighting . Furthermore, its potential in plasmonics and as a substrate for other nitride semiconductors is actively being explored . Under high-pressure conditions , theoretical predictions suggest the formation of novel stoichiometries like ScN₃ and ScN₅, opening avenues for discovering new functional materials with unique properties . This product, offered as a high-purity dark blue to black powder , is intended for Research Use Only (RUO) and is strictly not for personal, household, or commercial use beyond research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NSc B1605060 Scandium nitride CAS No. 25764-12-9

Properties

IUPAC Name

azanylidynescandium
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InChI

InChI=1S/N.Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CUOITRGULIVMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

N#[Sc]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NSc
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DSSTOX Substance ID

DTXSID9067142
Record name Scandium nitride (ScN)
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Molecular Weight

58.963 g/mol
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Physical Description

The only earth-metal nitride that is stable in humid atmospheric conditions; [Ullmann]
Record name Scandium nitride
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CAS No.

25764-12-9
Record name Scandium nitride (ScN)
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Record name Scandium nitride (ScN)
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Record name Scandium nitride (ScN)
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Advanced Synthesis and Growth Methodologies for Scandium Nitride Films and Crystals

Epitaxial Growth Techniques for Scandium Nitride Thin Films

Epitaxial growth techniques are paramount for producing single-crystal ScN thin films with well-defined crystallographic orientations and smooth surfaces, which are essential for electronic and optoelectronic device applications. researchgate.net Several methods have been refined to achieve high-quality epitaxial ScN layers on various substrates.

Molecular Beam Epitaxy (MBE) is a highly controlled deposition technique that allows for the growth of high-purity, single-crystal thin films. In the context of ScN, both conventional solid-source MBE and gas-source MBE (GSMBE) using ammonia (B1221849) (NH₃) have been successfully employed. asu.eduresearchgate.net

RF plasma-assisted MBE growth of ScN on hexagonal substrates like gallium nitride (GaN), aluminum nitride (AlN), and silicon carbide (SiC) typically results in face-centered cubic (rock-salt) crystal structures with a (111) out-of-plane orientation. cornell.eduarxiv.org A notable characteristic of ScN growth on these hexagonal lattices is the formation of cubic twins. cornell.edu Despite this, the resulting epitaxial films can exhibit exceptionally smooth surfaces with sub-nanometer roughness. cornell.eduarxiv.org

Typical growth conditions involve substrate temperatures around 750-850°C. cornell.edu For instance, one study reported a growth temperature of 750°C, a scandium flux of 0.16 Å/s, and a nitrogen plasma power of 200W, yielding a growth rate of 30 nm/h. cornell.edu Another approach using ammonia gas source MBE (NH₃-GSMBE) on SiC and GaN surfaces explored a temperature range of 800–1050°C with an NH₃ pressure of 10⁻⁵–10⁻⁴ Torr. asu.eduresearchgate.net The choice of substrate orientation can influence the growth mode; for example, (001)-oriented ScN films have been grown with an atomically smooth 2D growth mode, while (111) and (110) orientations tend to result in rougher surfaces due to a 3D growth mode.

Interactive Data Table: MBE Growth Parameters for this compound

Parameter Value Substrate(s) Resulting Orientation Reference(s)
Growth Temperature 750°C GaN, AlN, SiC (111) cornell.eduarxiv.org
Growth Temperature 800-1050°C SiC, GaN (111) asu.edu
Growth Temperature 900°C α-Al₂O₃ (11-02) (100) mdpi.com
Scandium Source Solid Sc (e-beam) GaN, AlN, SiC (111) cornell.edu
Nitrogen Source RF Plasma GaN, AlN, SiC (111) cornell.eduarxiv.org
Nitrogen Source Ammonia (NH₃) SiC, GaN (111) asu.edu
Substrate Cleaning ~1000°C for 30 min Sapphire (001), (110), (111)
Resulting Mobility ~20 cm²/Vs GaN, AlN, SiC (111) cornell.eduarxiv.org
Carrier Concentration ~1x10²⁰/cm³ GaN, AlN, SiC (111) cornell.eduarxiv.org

Reactive sputtering is a versatile and widely used physical vapor deposition (PVD) technique for depositing ScN thin films. researchgate.netamericanelements.com This method involves bombarding a scandium target with energetic ions in a reactive nitrogen atmosphere. mdpi.com The sputtered scandium atoms then react with nitrogen to form ScN on the substrate.

High-quality epitaxial ScN films have been successfully grown on substrates like magnesium oxide (MgO) using this technique. osti.gov The deposition parameters, such as sputtering power, gas pressure, and substrate temperature, play a crucial role in determining the film's properties. mdpi.com For instance, DC reactive magnetron sputtering of a pure Sc target in an Ar/N₂ gas mixture onto MgO(001) substrates at a temperature of 650°C has been shown to produce epitaxial ScN(001) thin films. osti.gov The deposition pressure is a key parameter influencing the microstructure of the films. osti.gov

Sputtering can be performed from a pure scandium metal target or an AlSc alloy target for the deposition of aluminum this compound (AlScN). aip.orgtuni.fi The use of co-sputtering from separate Al and Sc targets allows for precise control over the scandium concentration in AlScN films. tuni.fi

Interactive Data Table: Reactive Sputtering Parameters for this compound

Parameter Value Substrate(s) Target Key Finding(s) Reference(s)
Substrate Temperature 650 ± 20°C MgO(001) 99.99% pure Sc Influence of deposition pressure on microstructure investigated. osti.gov
Deposition Pressure 2, 5, 10, 20 mTorr MgO(001) Sc Pressure affects film microstructure. osti.gov
Sputtering Power 150 W (DC) MgO(001) Sc Constant power mode used. osti.gov
Target Type AlSc alloy (60:40) Si(100) with Ti seed layer AlSc Low-temperature deposition. aip.org
Sputtering Atmosphere Ar + N₂ Si(100) with Ti seed layer AlSc Nitrogen flux percentage varied to tune properties. aip.org
Base Pressure 10⁻⁷–10⁻⁸ Torr MgO(001) Sc High vacuum conditions. osti.gov

Hydride Vapor Phase Epitaxy (HVPE) is a chemical vapor deposition (CVD) technique known for its high growth rates and ability to produce thick, high-quality films. aip.org In the HVPE of ScN, scandium chloride (ScCl₃), formed by reacting hydrogen chloride (HCl) gas with metallic scandium at high temperatures, is transported to the growth zone where it reacts with ammonia (NH₃) to deposit ScN on a heated substrate. aip.orgresearchgate.net

This method has been successfully used to grow single-crystalline ScN layers on sapphire substrates. aip.orgresearchgate.net For example, mirror-like ScN(100) and ScN(110) layers have been deposited on r-plane and m-plane sapphire, respectively. aip.orgresearchgate.net A key advantage of HVPE is the ability to grow thick films (up to 40 μm), which leads to a significant improvement in the crystalline quality (mosaicity) as the film thickness increases. aip.orgresearchgate.net

Researchers have achieved significantly lower residual free electron concentrations (10¹⁸–10²⁰ cm⁻³) and the highest reported carrier mobility (284 cm² V⁻¹ s⁻¹) in HVPE-grown ScN by using a corrosion-free reactor that minimizes impurities. aip.orgresearchgate.net Early work by Dismukes et al. demonstrated epitaxial growth on r-plane sapphire between 850–930°C. aip.org

Interactive Data Table: HVPE Growth Findings for this compound

Finding Details Substrate(s) Reference(s)
High Carrier Mobility 284 cm² V⁻¹ s⁻¹ at a carrier concentration of 3.7 × 10¹⁸ cm⁻³. Sapphire aip.orgresearchgate.net
Thick Film Growth Up to 40 μm thick films with improved mosaicity. Sapphire aip.orgresearchgate.net
Epitaxial Orientations ScN(100) on r-plane sapphire, ScN(110) on m-plane sapphire. r- and m-plane Sapphire aip.orgresearchgate.net
Low Impurity Levels Efficient suppression of H, C, O, Si, and Cl impurities. Sapphire aip.org
Determined Band Gap 2.06 eV determined by optical methods. Sapphire aip.orgresearchgate.net

Pulsed Laser Deposition (PLD) is a thin-film deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. ioplus.nl This method is highly versatile and can be used to deposit complex, multi-element materials while retaining the stoichiometry of the target. ioplus.nl

Recently, PLD has emerged as a key technology for depositing high-quality aluminum this compound (AlScN) films, particularly those with high scandium content (≥ 40%), which is challenging for other techniques. lamresearch.com The ability to achieve high Sc concentrations is critical for enhancing the piezoelectric properties of AlScN, making it suitable for next-generation RF filters and MEMS devices. lamresearch.comprnewswire.com Lam Research has introduced the Pulsus™ PLD system, the first production-oriented tool for this purpose, highlighting the industrial relevance of this technique. prnewswire.comlaserfocusworld.com The PLD process involves using an intense laser pulse to vaporize the target material, creating a dense plasma that is deposited in thin, uniform layers. prnewswire.com

Metal-Organic Chemical Vapor Deposition (MOCVD) is the preferred method for the industrial production of nitride semiconductors due to its high throughput and scalability. aip.orgfraunhofer.de However, the MOCVD of ScN and its alloys has been challenging primarily due to the low vapor pressure of available scandium precursors, such as tris-cyclopentadienyl-scandium (Cp₃Sc). aip.orgosti.gov

Despite these challenges, significant breakthroughs have been made. Researchers at the Fraunhofer Institute for Applied Solid State Physics (IAF) were the first to successfully deposit AlScN by MOCVD. fraunhofer.decompoundsemiconductor.net This was achieved by modifying the MOCVD reactor to handle low-vapor-pressure precursors, including heating the gas lines to elevated temperatures. compoundsemiconductor.netresearchgate.net They successfully grew Al₁₋ₓScₓN/GaN heterostructures with Sc concentrations up to 30%. aip.org The precursors used include trimethylgallium (B75665) (TMGa), trimethylaluminum (B3029685) (TMAl), and ammonia (NH₃) for Ga, Al, and N, respectively, with a scandium source like bis(ethylcyclopentadienyl)(di-tert-butyl-triazenido)scandium. researchgate.net High growth temperatures have been found to improve surface quality and reduce impurity incorporation. aip.org

Pulsed Laser Deposition (PLD) for this compound

Bulk Crystal Growth Research for this compound

While thin films are suitable for many applications, bulk ScN crystals are essential for fundamental property studies and for use as native substrates to grow high-quality, low-defect nitride heterostructures. The primary method for growing bulk ScN is Physical Vapor Transport (PVT), also known as the sublimation method. aip.orgnsf.gov

In the PVT method, a source of ScN powder is heated to high temperatures (1900–2140°C) in a nitrogen atmosphere (15–20 Torr). aip.orgnsf.gov The ScN sublimes and then recondenses on a slightly cooler seed crystal. researchgate.net Tungsten is an ideal material for both the crucible and the seed crystal due to its high-temperature stability and small lattice mismatch with ScN (around 0.3%). aip.orgnsf.gov

This technique has been used to grow 2 mm thick ScN(100) single crystals on tungsten (100) seeds. aip.orgnsf.gov These bulk crystals exhibit superior properties compared to thin films, including higher thermal conductivity (51–56 W/m·K) and good electrical properties, with electron concentrations around 2.17 x 10²¹ cm⁻³ and mobilities of 73 cm²/V·s. nsf.gov The ability to grow thick layers allows for the annihilation of threading dislocations, resulting in a much lower defect density than is achievable in thin films. nsf.gov

Interactive Data Table: Bulk ScN Crystal Growth via PVT

Parameter Value Seed Material Key Outcome(s) Reference(s)
Growth Temperature 1900–2140°C Tungsten (100) 2 mm thick crystal, high thermal conductivity. nsf.gov
Nitrogen Pressure 15–20 Torr Tungsten (100) n-type with high electron concentration. aip.orgnsf.gov
Growth Time Up to 20 days Tungsten (100) Reduced dislocation density compared to thin films. nsf.gov
Source Material ScN powder (synthesized from Sc metal and N₂) Tungsten (100) High-quality single crystals. aip.orgnsf.gov
Maximum Growth Rate 79.292 mg/h (at 2060°C, 25 Torr) Tungsten foil Growth rate increases exponentially with temperature. researchgate.net

Solution Growth Methods for this compound Crystals

The synthesis of this compound (ScN) crystals from solution-based methods presents a promising avenue for producing this technologically significant material. One notable approach involves dissolving nitrogen gas into indium-scandium melts. wikipedia.orgresearchgate.net Research has demonstrated that in this method, the yield of ScN increases with higher scandium concentrations in the flux and at growth temperatures ranging from 900 to 1100°C. researchgate.netresearchgate.net At temperatures exceeding 1100°C, a maximum yield of approximately 70% can be achieved. researchgate.netresearchgate.net

The growth temperature plays a crucial role in determining the size of the resulting ScN crystals. researchgate.net For instance, as the temperature is increased from 900°C to 1300°C, the average size of the round-shaped ScN crystals grows from 48 to 860 nanometers. researchgate.netresearchgate.net

Another solution-based approach is the ammonothermal method, which utilizes supercritical ammonia as a solvent and nitriding agent. mdpi.comresearchgate.net This technique is capable of producing a variety of nitride materials, including single crystals, at comparatively low temperatures of 700 K or less. mdpi.com The process is typically carried out in high-pressure autoclaves, with alkali metal amides serving as mineralizers to enhance the solubility of the starting materials. researchgate.net While the ammonothermal synthesis has been successfully applied to various nitrides like GaN and AlN, its specific application to produce ScN crystals is an area of ongoing research. mdpi.comuni-muenchen.de However, under certain ammonothermal conditions using an ammonium (B1175870) iodide mineralizer at 773 K, the formation of scandium dihydride (ScH2) from scandium metal has been observed, indicating the reactivity of scandium in this environment. mdpi.com

Direct Arc Plasma Synthesis of this compound Crystals

A rapid, cost-effective, and high-yield method for preparing this compound crystals is through direct nitridation of scandium metal using a plasma-assisted direct current arc discharge. jim.org.cn This technique involves reacting high-purity scandium metal directly with nitrogen gas in a direct current arc plasma discharging device, often under high-temperature and low-air pressure conditions. google.com The resulting product is a powder with a metallic luster and a bluish-green appearance. google.com

This synthesis method is notable for its simplicity, reliability, and high repeatability. google.com It offers several advantages, including a short reaction time, low energy consumption, and it does not require harsh vacuum conditions, making it an environmentally friendly process with a high product output. google.com Structural and elemental analysis of the synthesized material indicates that the ScN crystals are stoichiometric and single-crystalline. jim.org.cn The prepared crystals are characterized by a regular cubic or cuboid shape with flat, smooth surfaces and uniform appearance and dimensions. google.com

Influence of Growth Parameters on this compound Microstructure and Morphology

The microstructure and morphology of this compound (ScN) films are significantly influenced by various growth parameters, including temperature, flux ratios, and deposition pressure. These parameters dictate the crystallinity, orientation, surface roughness, and defect incorporation in the resulting films.

Growth Temperature: The substrate temperature during deposition is a critical factor. For ScN films grown by molecular beam epitaxy (MBE), varying the growth temperature between 300 and 850 °C has been shown to affect the structural and electrical properties. aip.org Higher growth temperatures, around 750 °C, can produce epitaxial ScN films with very smooth, sub-nanometer surface roughness. cornell.eduarxiv.org In some cases, increasing the growth temperature from 400 to 580 °C leads to an increase in grain size. sci-hub.se However, excessively high temperatures can have detrimental effects. For instance, in the growth of ScAlN/GaN structures, higher temperatures, while improving structural uniformity, can also lead to interface grading and interdiffusion. spiedigitallibrary.org For ScN films on certain substrates, temperatures exceeding 550°C can cause significant transformations in surface morphology, leading to the formation of large growths. arxiv.org

Scandium to Nitrogen (Sc/N) Flux Ratio: The ratio of scandium to active nitrogen flux is a crucial parameter in MBE growth. ohio.edu Nitrogen-rich conditions are often utilized to suppress the formation of nitrogen vacancies and maintain a 1:1 stoichiometry in the epitaxial film. cornell.edu Conversely, Sc-rich conditions (where the scandium flux exceeds the nitrogen flux) can lead to the incorporation of nitrogen vacancies into the crystal structure, with the concentration of these vacancies dependent on the Sc/N flux ratio. ohio.edu Despite the excess scandium, the films can still exhibit a single (001) orientation and good crystallinity. ohio.edu The Sc/N flux ratio also impacts the surface morphology; Sc-rich conditions can lead to smoother surfaces due to increased surface mobility. researchgate.net

Deposition Pressure: In sputtering deposition, the pressure during growth affects the film's properties. For instance, in the deposition of ScN thin films, the power factor was observed to be highest for films grown at 2 mTorr and decreased at higher pressures of 5, 10, and 20 mTorr. osti.gov

Substrate and Buffer Layers: The choice of substrate and the use of buffer layers significantly impact the final film quality. ScN has been grown on various substrates, including magnesium oxide (MgO), silicon carbide (SiC), gallium nitride (GaN), and aluminum nitride (AlN). aip.orgcornell.edu The lattice mismatch between ScN and the substrate can lead to the formation of defects. For example, growing cubic ScN on a hexagonal lattice can result in the formation of cubic twins. cornell.edu The preparation of the substrate, such as thermal treatment prior to growth, is also an important step. aip.org

Below is an interactive table summarizing the influence of key growth parameters on the properties of this compound.

In-Situ Monitoring and Real-Time Characterization During this compound Synthesis

In-situ monitoring and real-time characterization techniques are indispensable for understanding and controlling the growth of this compound (ScN) films. cornell.eduohio.edu These methods provide immediate feedback on the crystalline structure, orientation, and surface morphology as the film is being deposited.

Reflection High-Energy Electron Diffraction (RHEED): RHEED is a powerful and widely used in-situ technique for monitoring the growth of epitaxial films. aip.org It provides real-time information about the surface crystallography of the growing film. aip.org During the molecular beam epitaxy (MBE) growth of ScN, RHEED patterns can confirm the crystalline orientation, such as the (111) out-of-plane orientation on hexagonal substrates. cornell.eduresearchgate.net The observation of streaky RHEED patterns is indicative of a two-dimensional, or smooth, growth mode. researchgate.net Furthermore, RHEED can reveal the presence of twin domains, which can occur when growing a cubic crystal like ScN on a hexagonal substrate. cornell.eduaip.org The evolution of the RHEED pattern from the substrate to the ScN film can be tracked to understand the growth initiation and development. cornell.edu

Electron Backscatter Diffraction (EBSD): While typically an ex-situ technique, EBSD provides valuable information that complements in-situ measurements. It can be used to confirm the presence of twin domains and determine the grain orientation in the epitaxial ScN films, corroborating the findings from in-situ RHEED. cornell.eduarxiv.orgacs.org

Residual Gas Analysis (RGA): In-situ monitoring of the species present in the growth chamber can be performed using a residual gas analyzer. aip.org This allows for real-time tracking of the background gas composition, which can be crucial for understanding the reaction environment and potential incorporation of impurities.

Other In-Situ and Real-Time Techniques: The stability of the scandium flux during MBE can be monitored using techniques like electron impact emission spectroscopy (EIES), which directly measures the atomic optical emission spectra of scandium. cornell.edu For more complex, multi-step synthesis processes, a suite of process analytical technology (PAT) tools, including nuclear magnetic resonance (NMR), UV/Vis spectroscopy, and infrared (IR) spectroscopy, can be integrated for real-time analysis at different stages of the synthesis. nih.govscispace.com While not yet standard for ScN synthesis, these advanced real-time analytics hold promise for more data-driven and controlled manufacturing of this material.

Theoretical and Computational Investigations of Scandium Nitride

First-Principles Calculations of Electronic Band Structure and Density of States in Scandium Nitride

First-principles calculations, which are based on quantum mechanics, have been extensively used to determine the electronic band structure and density of states (DOS) of ScN. These calculations are crucial for understanding the material's electrical and optical properties.

Early studies using methods like the Local Density Approximation (LDA) suggested that ScN is a semimetal with a small band overlap. researchgate.net However, more recent and advanced computational approaches, such as those employing hybrid functionals (e.g., HSE06) and the GW approximation, have revised this picture. aps.orgaip.org These methods consistently predict that ScN is an indirect bandgap semiconductor. aip.orgaps.org The indirect bandgap is typically found to be between the Γ and X points in the Brillouin zone. aps.orgaip.orgaps.org

Calculated values for the indirect bandgap vary depending on the computational method used. For instance, hybrid functional (HSE06) calculations suggest an indirect Γ-X bandgap of approximately 0.92 eV. aps.org Other calculations have reported values around 0.9 eV. aps.orgpurdue.edu The direct bandgap at the Γ point is predicted to be significantly larger, around 2.0 to 3.75 eV. aps.orgresearchgate.net

The density of states (DOS) calculations reveal the distribution of electronic states at different energy levels. ias.ac.inresearchgate.net For stoichiometric ScN, the valence band maximum is primarily composed of N 2p states, while the conduction band minimum is dominated by Sc 3d states. aps.org The presence of defects, such as nitrogen vacancies, can introduce new states within the bandgap or near the Fermi level, significantly influencing the material's electronic behavior. diva-portal.orgaps.org For example, nitrogen vacancies are predicted to act as shallow donors, contributing to the n-type conductivity commonly observed in ScN. aip.org

Table 1: Calculated Electronic Bandgap Values for this compound (ScN)

Computational Method Indirect Bandgap (eV) Direct Bandgap (eV) Reference
Hybrid Functional (HSE06) 0.92 2.02 (at X), 3.75 (at Γ) aps.org
GW Approximation (G₀W₀) ~1.36 - 1.66 - aps.org
LDA + U (U=3.5 eV) 0.89 1.86 (at X), 2.93 (at Γ) purdue.edu
GGA+U (U=3.5 eV) 0.89 - aps.org
sX-LDA - - ohio.edu
GGA-PBE 1.59 - rsc.org
HSE06 2.84 - rsc.org

Ab Initio Studies of Phonon Dispersion and Lattice Dynamics in this compound

Ab initio calculations have been employed to investigate the phonon dispersion and lattice dynamics of ScN. These studies are essential for understanding the material's thermal properties, stability, and electron-phonon interactions.

The calculated phonon dispersion curves for rocksalt ScN show distinct acoustic and optical branches. aip.orgpurdue.eduscilit.com A significant energy gap is typically observed between the acoustic and optical phonon modes. purdue.edu This gap is a key feature of the lattice dynamics in ScN. The calculated phonon density of states can be compared with experimental data from techniques like Raman spectroscopy to validate the theoretical models. scilit.com

The lattice dynamics of ScN are crucial for understanding its thermal conductivity. Theoretical models based on ab initio calculations can predict the lattice thermal conductivity by considering anharmonic lattice vibrations and the effects of microstructure. dtu.dkaps.org These models have shown that the thermal conductivity of ScN can be influenced by factors such as domain size. aps.org Furthermore, studies have explored the lattice dynamics of ScN in various forms, including bulk, 2D monolayers, and nanotubes, revealing how dimensionality affects vibrational properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Predicting this compound Stability and Phase Transitions

Density Functional Theory (DFT) is a powerful computational tool for predicting the structural stability and pressure-induced phase transitions of materials like ScN. ias.ac.inresearchgate.net

At ambient pressure, DFT calculations confirm that the rocksalt (B1) structure is the most stable phase for ScN. ias.ac.inresearchgate.net The calculated lattice parameters and bulk moduli from DFT are generally in good agreement with experimental values. researchgate.netresearchgate.net

DFT has also been used to explore the possibility of other ScN polymorphs. For instance, a wurtzite structure has been identified as a local minimum in total energy, though it is less stable than the rocksalt phase. researchgate.net This is significant because it suggests the potential for creating ScN-based alloys with other wurtzite nitrides. researchgate.net

Under high pressure, DFT calculations predict that ScN undergoes a phase transition from the rocksalt (B1) structure to other crystal structures. researchgate.netresearchgate.net One predicted transition is to a CsCl-type (B2) structure at very high pressures. researchgate.netresearchgate.net Other studies have predicted transitions to β-Sn-type and orthorhombic CaSi-type structures at pressures in the range of 250-326 GPa. researchgate.netresearchgate.net The investigation of different scandium-nitrogen stoichiometries under pressure has also led to the prediction of new stable compounds such as Sc4N3, Sc8N7, ScN3, and ScN5 at various high-pressure ranges. nih.govacs.org

Table 2: Predicted High-Pressure Phase Transitions for this compound (ScN)

Initial Phase Final Phase Transition Pressure (GPa) Reference
Rocksalt (B1) β-Sn-type (A5) 286.82 researchgate.net
Rocksalt (B1) Orthorhombic (CaSi-type) 256.27 researchgate.net
Rocksalt (B1) CuAu-type (L10) 302.08 researchgate.net
Rocksalt (B1) CsCl-type (B2) 325.97 researchgate.net
Orthorhombic (CaSi-type) β-Sn-type (A5) 315 researchgate.net

Computational Modeling of Defect Formation Energies and Migration in this compound

Computational modeling, particularly using DFT, is crucial for understanding the formation and migration of point defects in ScN. These defects significantly influence the material's electronic and optical properties.

Studies have shown that nitrogen vacancies (V_N) are among the most common native defects in ScN and act as shallow donors. aip.orgaip.org This explains the high n-type carrier concentrations often observed in as-grown ScN films. The formation energy of nitrogen vacancies is found to be lower under Sc-rich growth conditions. ohio.edu In contrast, scandium vacancies (V_Sc) have very high formation energies and are less likely to form in significant concentrations. aip.orgaps.org

The formation energies of unintentional impurities, such as oxygen and hydrogen, have also been investigated. aip.org These impurities are common during the growth process and can act as shallow donors, further contributing to the n-type conductivity. aip.orgresearchgate.net Computational models have also explored the formation of complexes between vacancies and impurities, such as V_Sc-H complexes, which can act as compensating centers and affect the electronic properties. aip.orgaip.org The migration barriers for defects, like protons, have also been calculated to understand their mobility within the crystal lattice. aip.org

Table 3: Calculated Formation Energies of Point Defects in this compound (ScN)

Defect Type Formation Energy Characteristics Reference
Nitrogen Vacancy (V_N) Native Donor Low formation energy, especially under Sc-rich conditions. aip.orgohio.edu
Scandium Vacancy (V_Sc) Native Acceptor Very high formation energy. aip.orgaps.org
Oxygen Impurity Unintentional Donor Acts as a shallow donor. aip.org
Hydrogen Impurity Unintentional Donor Acts as a shallow donor. aip.org
V_Sc-H Complex Defect Complex Lower formation energy than isolated V_Sc. aip.orgaip.org

Simulations of Charge Transport Mechanisms using Boltzmann Transport Equation in this compound

Simulations based on the Boltzmann transport equation (BTE) are used to understand the charge transport mechanisms in ScN and to predict its thermoelectric properties. These simulations often use electronic band structures and phonon properties obtained from first-principles calculations as input.

Theoretical models based on the BTE have been developed to calculate transport coefficients such as the Seebeck coefficient, electrical conductivity, and electronic thermal conductivity. d-nb.info These models have been applied to both bulk ScN and ScN-based superlattices. d-nb.info For instance, in ZrN/ScN superlattices, a modified BTE that includes quantum-mechanical reflection and tunneling effects has been used to model the thermoelectric properties. d-nb.info

These simulations have shown that ScN possesses promising thermoelectric properties, including a high power factor. diva-portal.org The theoretical modeling of the thermoelectric properties of ScN has been found to be in good agreement with experimental results. researchgate.net The BTE approach allows for the investigation of how factors like carrier concentration, temperature, and scattering mechanisms (e.g., electron-phonon scattering) affect the charge transport in ScN. aps.org

Theoretical Predictions of Optical Response and Plasmonic Behavior in this compound

Theoretical calculations have been instrumental in predicting and understanding the optical response and potential plasmonic behavior of ScN. These studies typically involve the calculation of the dielectric function, which describes how the material responds to an electromagnetic field.

First-principles calculations of the complex dielectric function (ε = ε₁ + iε₂) have been performed to identify the energies of direct optical transitions. researchgate.netias.ac.inresearchgate.net The imaginary part of the dielectric function, ε₂, is related to optical absorption. Calculations have shown absorption features corresponding to direct transitions at the X and Γ points of the Brillouin zone. researchgate.net The calculated refractive index and extinction coefficient provide further insight into the material's optical properties. ias.ac.in

The optical properties of ScN are strongly influenced by its electronic structure. For example, the calculated optical gap can be compared with experimental data to validate the predicted band structure. aps.org Theoretical studies have also investigated how the optical response is affected by the crystal phase, with different polymorphs of ScN exhibiting distinct optical properties. ias.ac.in Additionally, the high carrier concentration in ScN suggests the potential for plasmonic applications, and theoretical models can be used to predict the plasmonic behavior of the material.

Advanced Electronic and Optoelectronic Research in Scandium Nitride

Investigation of Charge Carrier Dynamics and Transport Phenomena in Scandium Nitride

The movement of charge carriers—electrons and holes—is fundamental to the performance of any semiconductor device. In this compound, this is a key area of study, with researchers focusing on how to enhance carrier mobility and understand the factors that impede their flow.

Low hole mobility in nitride semiconductors has been a significant obstacle to developing high-efficiency devices. acs.orgnih.gov this compound, an emerging rocksalt semiconductor with an indirect bandgap, is no exception to this challenge. acs.orgnih.gov However, recent studies have identified promising strategies to enhance mobility.

One novel approach involves strain engineering . Ab initio Boltzmann transport formalism, which includes spin-orbit coupling, has shown that applying biaxial tensile strain can reverse the typical ordering of the valence bands. acs.org This strain elevates the split-off hole band above the heavy and light hole bands, leading to a lower hole effective mass and consequently, increased mobility. acs.orgnih.gov This breakthrough could lead to more efficient thermoelectric and plasmonic devices. acs.orgnih.gov

For electron mobility, research has identified an intrinsic upper limit of approximately 524 cm²/V·s at room temperature, primarily set by Fröhlich interactions. acs.orgnih.gov However, practical mobility is often much lower due to scattering. acs.orgnih.gov To counter this, researchers suggest methods like modulation doping and polar-discontinuity doping to reduce ionized-impurity scattering, which is a major limiting factor. acs.orgnih.gov By growing high-purity ScN layers on nearly lattice-matched substrates like semi-insulating GaN(0001), researchers have achieved a significant reduction in impurity levels and structural defects. pdi-berlin.de This has led to the realization of nondegenerate ScN for the first time and has yielded mobilities reaching 160 cm²V⁻¹s⁻¹ at room temperature, with a peak of 280 cm²V⁻¹s⁻¹ between 140–180 K for a 10-nm-thick layer. pdi-berlin.de

Reported Mobility Values in this compound
Carrier TypeConditionMobility (cm²/V·s)Reference
ElectronIntrinsic Upper Bound (Room Temp.)~524 acs.org, nih.gov
ElectronHigh-Purity 10-nm layer on GaN (Room Temp.)160 pdi-berlin.de
ElectronHigh-Purity 10-nm layer on GaN (140-180 K)280 pdi-berlin.de
HoleUnstrainedLow (Specific value not provided) acs.org, nih.gov

Understanding the mechanisms that scatter charge carriers and thus limit mobility is crucial for improving material performance. In ScN, several scattering mechanisms are at play.

For electrons , the dominant scattering mechanisms depend on temperature and material purity. acs.orgpdi-berlin.de

Electron-phonon scattering , specifically Fröhlich interactions arising from the polar nature of the material, sets the intrinsic upper limit on electron mobility. acs.orgnih.gov

Ionized-impurity scattering is a major factor that significantly reduces electron mobility in practice. acs.orgnih.govpdi-berlin.de This is often due to unintentional impurities like oxygen substituting for nitrogen, and nitrogen vacancies. acs.orgnih.gov

Grain-boundary scattering and dislocation scattering also contribute to limiting electron mobility, especially in polycrystalline or lower-quality films. acs.orgnih.gov

At low temperatures, ionized impurity scattering is the primary limiting factor, while at higher temperatures, optical phonon scattering becomes dominant. pdi-berlin.de

For holes , the story is similar, with ionized impurity scattering playing a dominating role in reducing mobility in ScN thin films. acs.orgnih.gov The polar nature of ScN also means that Fröhlich interactions are a vital scattering mechanism for holes. acs.orgnih.gov

Research on Electron and Hole Mobility Enhancement in this compound

Research on Thermoelectric Transport Properties and Figure of Merit Enhancement in this compound

Thermoelectric devices, which can convert heat directly into electricity and vice-versa, rely on materials with a high thermoelectric figure of merit (ZT). aps.org ScN has emerged as a promising candidate for thermoelectric applications. aps.org

Sputter-deposited n-type ScN thin films exhibit a large thermoelectric power factor of approximately 3.5 × 10⁻³ W/m-K² at temperatures between 600–800 K. aps.orgcsic.es However, practical devices require both efficient n-type and p-type materials. aps.org The development of p-type ScN has been a key research focus. By alloying ScN with low mole-fractions of Magnesium Nitride (MgₓNᵧ), researchers have successfully created p-type Sc₁₋ₓMgₓN thin films. csic.es These p-type alloys have demonstrated a maximum thermoelectric power factor of about 0.8 × 10⁻³ W/m-K² at 850 K. csic.es

A primary challenge for ScN's thermoelectric performance is its undesirably high thermal conductivity. aps.orgcsic.es Strategies to enhance the ZT focus on reducing this thermal conductivity without negatively impacting the power factor. aps.orgaps.org One promising approach is defect engineering through ion implantation. researchgate.net Implanting helium ions into ScN thin films has been shown to decrease thermal conductivity by 46% due to the creation of extended defects and nanocavities. researchgate.net This resulted in a doubling of the thermoelectric figure of merit (zT) for samples annealed at 673 K. researchgate.net Another avenue for improvement is through electronic structure engineering via stoichiometry tuning and doping, which can enhance the Seebeck coefficient. aps.org

Thermoelectric Properties of this compound
MaterialTypeTemperature (K)Power Factor (W/m-K²)Key FindingReference
ScNn-type600-800~3.5 x 10⁻³High power factor in as-deposited films. aps.org, csic.es
Sc₁₋ₓMgₓNp-type850~0.8 x 10⁻³Demonstration of efficient p-type material. csic.es
ScN (He+ implanted)n-type673 (annealed)-zT doubled due to reduced thermal conductivity. researchgate.net

Exploration of Plasmonic Resonances and Optical Conductivity in this compound

The interaction of light with the collective oscillations of electrons in a material gives rise to plasmon-polaritons, which are crucial for confining light at subwavelength dimensions. nih.govacs.orgfigshare.com this compound has been shown to be a versatile platform for both plasmon-polaritons and phonon-polaritons (light interacting with lattice vibrations). nih.govacs.org

Researchers have demonstrated high-quality, tunable short-wavelength infrared (SWIR) plasmon-polaritons in ScN thin films. nih.govacs.org By using n-type (oxygen) and p-type (magnesium) doping, the carrier concentration can be modulated over a wide range, from 5 × 10¹⁸ to 1.6 × 10²¹ cm⁻³. nih.govacs.org This tunability allows for the achievement of epsilon-near-zero (ENZ) resonance in the near-infrared spectral range of 1.8 µm to 2.4 µm. researchgate.net

A significant recent development is the creation of flexible plasmonic ScN heterostructures. nih.gov By growing ScN thin films on fluorophlogopite-mica substrates using van der Waals heteroepitaxy, researchers have produced flexible films that exhibit near-infrared, low-loss ENZ and surface plasmon-polariton resonances between 1100-1250 nm. nih.gov This spectral range falls within the biological transmission window, opening up possibilities for flexible bioplasmonic devices. nih.gov Remarkably, the optical properties of these flexible ScN films show excellent stability even after being bent over 100 times. nih.gov

Research into Electron-Phonon Coupling in this compound Systems

The interaction between electrons and phonons (quantized lattice vibrations), known as electron-phonon coupling, is a critical factor influencing charge transport and other physical phenomena in materials. acs.org In ScN, due to its polar nature, the Fröhlich interaction, which describes the coupling between electrons and longitudinal optical phonons, plays a significant role in carrier scattering mechanisms for both electrons and holes. acs.orgnih.govacs.org

First-principles calculations are a key tool for investigating these interactions. acs.orgnih.gov These calculations have been instrumental in determining that Fröhlich interactions set the intrinsic upper limit for electron mobility in ScN. acs.orgnih.gov Understanding and quantifying electron-phonon coupling is essential for accurately modeling transport properties and for devising strategies to enhance carrier mobility, as discussed in the context of scattering mechanisms. acs.orgacs.org The insights gained from these studies are vital for the future development of high-performance electronic devices based on ScN.

Investigation of Photoconductivity and Optoelectronic Response in this compound

This compound (ScN) has emerged as a material of significant interest for optoelectronic applications due to its unique and tunable photoconductive properties. scandium.orgontosight.ai Research has revealed a distinct duality in its optoelectronic response, which is dependent on whether the material is in its pristine, undoped state or intentionally doped with acceptor impurities like magnesium (Mg). scandium.orgresearchgate.net

Detailed investigations have shown that undoped ScN exhibits negative persistent photoconductivity (N-PPC), a phenomenon where electrical conductivity decreases upon exposure to light. scandium.orgarxiv.org Conversely, magnesium-doped ScN (Mg-doped ScN) displays positive persistent photoconductivity (P-PPC), where illumination increases conductivity, a more conventional photoresponse in semiconductors. scandium.orgarxiv.org This ability to elicit both inhibitory (N-PPC) and excitatory (P-PPC) responses within the same material system makes ScN a compelling candidate for advanced optoelectronic devices, such as artificial synapses in neuromorphic computing. researchgate.netarxiv.orgresearchgate.net

In contrast, when ScN is doped with an acceptor like magnesium, the high electron concentration is compensated, and the Fermi level is shifted into the bandgap. arxiv.org The resulting material behaves more like a conventional semiconductor. The positive photoconductivity observed in Mg-doped ScN is due to the generation of electron-hole pairs under illumination, which increases the total number of charge carriers and, consequently, the electrical current. arxiv.org

A key feature of the optoelectronic response in ScN is its persistence. After the light source is removed, the material does not immediately revert to its initial state. In undoped ScN, the current takes approximately 15 minutes to recover. researchgate.netresearchgate.net The recovery time in Mg-doped ScN is significantly longer, with the positive photocurrent persisting for several hours or even days, a behavior attributed to the spatial separation of photogenerated carriers by potential fluctuations in the compensated material. researchgate.netaps.org

The photoconductive effect is also wavelength-dependent. Studies have shown that the maximum change in photocurrent occurs with illumination at a wavelength of 575 nm, which corresponds to the direct band gap of ScN at approximately 2.2 eV. aps.org The response is less pronounced for photons with energies significantly higher or lower than the direct band gap. aps.org Furthermore, both the positive and negative photoconductivity phenomena have been shown to be robust across various measurement temperatures. researchgate.net

Table 1: Optoelectronic and Electrical Properties of this compound Films

Property Undoped this compound (ScN) Magnesium-Doped this compound (Mg-doped ScN)
Photoconductivity Type Negative (N-PPC) arxiv.org Positive (P-PPC) arxiv.org
Dominant Carrier Type n-type arxiv.org p-type aip.org
Typical Carrier Concentration ~2×10²⁰ cm⁻³ (electron) arxiv.org ~2×10²⁰ cm⁻³ (hole) researchgate.net
Room Temperature Mobility ~63 cm²/Vs arxiv.org Anomalously low, increases with temperature aps.org
Indirect Bandgap ~0.9 eV arxiv.org Not significantly altered by Mg-doping researchgate.net

| Direct Bandgap | ~2.2 eV arxiv.org | ~2.26 eV researchgate.net |

Table 2: Photoconductivity Response Dynamics in this compound

Characteristic Undoped this compound (ScN) Magnesium-Doped this compound (Mg-doped ScN)
Response to Illumination Current gradually decreases researchgate.netresearchgate.net Current gradually increases researchgate.netresearchgate.net
Saturation Time (Under Light) Saturates in ~30 minutes arxiv.orgresearchgate.net Does not saturate within 60 minutes arxiv.orgresearchgate.net
Recovery Time (Light Off) ~15 minutes to return to initial value arxiv.orgresearchgate.net >3 hours to return to initial value arxiv.orgresearchgate.net

Doping and Alloying Strategies for Functionalizing Scandium Nitride

Intentional Doping of Scandium Nitride for Carrier Concentration Control

The ability to control the carrier concentration in this compound (ScN) through intentional doping is crucial for its application in various electronic and thermoelectric devices. Undoped ScN typically exhibits high n-type carrier concentrations, which can be modulated by introducing specific dopant atoms into the ScN crystal lattice.

P-type Doping Approaches for this compound (e.g., Magnesium Doping)

Achieving p-type conductivity in ScN has been a significant area of research to enable the fabrication of p-n junctions, a fundamental component of many semiconductor devices. Magnesium (Mg) has been identified as an effective p-type dopant for ScN. csic.esarxiv.orgresearchgate.netaps.org

Theoretical and experimental studies have shown that substituting scandium atoms with magnesium atoms (Mg_Sc) introduces holes into the valence band, thereby leading to p-type conduction. csic.esaps.orgresearchgate.net First-principles calculations suggest that Mg is a viable p-type dopant, capable of shifting the Fermi level down into the valence band. aps.orgdiva-portal.org Experimentally, the incorporation of magnesium nitride (MgxNy) into ScN thin films has successfully demonstrated the transition from n-type to p-type behavior. csic.es This transition typically occurs at a specific Mg concentration, for instance, between 2.5% and 3% atomic percentage of Mg on Sc sites. csic.es

Researchers have successfully synthesized p-type Sc1-xMgxN thin-film alloys that are substitutional solid solutions without any secondary phase formation. csic.es These p-type films have exhibited a maximum hole concentration of 2.2 x 10^20 cm^-3 and a hole mobility of 21 cm^2/Vs. csic.es Importantly, Mg doping does not appear to introduce defect states within the direct bandgap of ScN, preserving its fundamental electronic structure. csic.es The ability to create p-type ScN opens up possibilities for developing ScN-based electronic and optoelectronic devices, as well as enhancing its thermoelectric properties. arxiv.orgresearchgate.net For instance, Mg-doped ScN has been utilized to create optoelectronic artificial synapses that exhibit excitatory behavior due to persistent positive photoconductivity. arxiv.orgresearchgate.net

DopantHostCarrier TypeMax. Hole Concentration (cm⁻³)Hole Mobility (cm²/Vs)Key Findings
Magnesium (Mg)This compound (ScN)p-type2.2 x 10²⁰ csic.es21 csic.esEffective hole dopant, creates p-type ScN at sufficient concentrations without altering the basic electronic structure. csic.es
Carbon (C)This compound (ScN)p-type(Theoretical)(Not specified)Theoretical studies suggest C on N sites can induce p-type behavior. aps.orgarxiv.org
Calcium (Ca)This compound (ScN)p-type(Theoretical)(Not specified)First-principles calculations predict Ca on Sc sites can lead to p-type doping. arxiv.org

N-type Doping and Unintentional Impurity Effects (e.g., Oxygen, Nitrogen Vacancies)

This compound is often unintentionally n-type due to the presence of native defects and impurities. csic.esescholarship.org The most common sources of this n-type conductivity are oxygen impurities and nitrogen vacancies (V_N). aps.orgaip.orgcornell.eduresearchgate.net Scandium has a high affinity for oxygen, making it a prevalent unintentional dopant during the growth process, even in high-vacuum conditions. researchgate.netnsf.govaip.org

Oxygen atoms substituting nitrogen sites (O_N) act as shallow donors, contributing free electrons to the conduction band. aps.orgescholarship.orgaip.org This leads to degenerate n-type behavior with high electron concentrations, often in the range of 10^20 to 10^22 cm^-3. csic.esnsf.govaip.org This unintentional oxygen doping shifts the Fermi level into the conduction band. nsf.govaip.org Similarly, nitrogen vacancies are native defects that also act as shallow donors, further increasing the n-type carrier concentration. aps.orgaip.org The formation energy of nitrogen vacancies is relatively low, making them a likely contributor to the background electron density. aip.orgdiva-portal.org

While this high n-type carrier concentration can be beneficial for applications like thermoelectrics, it can also be a limiting factor for other electronic applications where lower or controlled carrier concentrations are required. escholarship.orgaip.org The presence of these unintentional donors necessitates compensation strategies, such as p-type doping with magnesium, to reduce the electron concentration or to achieve p-type conductivity. csic.esaps.org It has been shown that complexes can form between cation vacancies (V_Sc) and these donor impurities (hydrogen and oxygen), which can act as compensating and scattering centers, potentially degrading the electronic properties. escholarship.orgaip.org

Dopant/DefectHostCarrier TypeTypical Carrier Concentration (cm⁻³)Key Findings
Oxygen (O)This compound (ScN)n-type10¹⁸ - 10²² researchgate.netCommon unintentional impurity due to high Sc-O affinity; acts as a shallow donor. researchgate.netnsf.govaip.org
Nitrogen Vacancy (V_N)This compound (ScN)n-type(Contributes to background)Native defect that acts as a shallow donor. aps.orgaip.orgdiva-portal.org
Titanium (Ti)This compound (ScN)n-type(Theoretical)Theoretical studies suggest Ti on Sc sites can induce n-type behavior. arxiv.org

Alloying this compound with Other Nitrides for Bandgap and Property Engineering

Alloying ScN with other group III-nitrides is a powerful strategy to tailor its fundamental properties, such as the bandgap, piezoelectric response, and thermoelectric performance. By forming solid solutions with nitrides like aluminum nitride (AlN) and gallium nitride (GaN), it is possible to create novel materials with enhanced functionalities for specific applications.

Scandium Aluminum Nitride (AlScN) Alloys and Piezoelectric Response Enhancement

The addition of scandium to aluminum nitride (AlN) to form AlScN alloys has led to a significant breakthrough in piezoelectric materials. frontiersin.orgaps.org AlN itself is a piezoelectric material, but its piezoelectric coefficients are relatively low. frontiersin.org Incorporating Sc into the AlN wurtzite crystal structure dramatically enhances the piezoelectric response. frontiersin.orgaps.org

This enhancement is attributed to the structural frustration and local distortions introduced by the larger Sc atoms in the AlN lattice. aps.org This leads to a flattening of the potential energy landscape, which in turn increases the piezoelectric constants, both e_33 and d_33. acs.org Experimental results and theoretical calculations have shown that the piezoelectric coefficient d_33 can be increased by as much as 400% in Sc_0.5Al_0.5N compared to pure AlN. acs.org The piezoelectric response can be further enhanced by applying epitaxial tensile strain. acs.org

The increased piezoelectric response in AlScN has made it a highly attractive material for applications in radio frequency (RF) filters, sensors, and energy harvesting devices. aps.org Furthermore, at higher Sc concentrations, AlScN exhibits ferroelectric properties, opening up possibilities for its use in non-volatile memory and other ferroelectric devices. frontiersin.orgarxiv.org The ability to tune the piezoelectric and ferroelectric properties by controlling the Sc concentration provides a versatile platform for designing advanced electromechanical systems. frontiersin.orgaps.org

Alloy SystemProperty EnhancedMechanismKey Findings
Scandium Aluminum Nitride (AlScN)Piezoelectric ResponseStructural frustration and flattening of the potential energy landscape upon Sc incorporation. aps.orgacs.orgSignificant enhancement of piezoelectric coefficients (e.g., d₃₃) compared to pure AlN, with potential for ferroelectricity at higher Sc concentrations. frontiersin.orgacs.org

Scandium Gallium Nitride (ScGaN) Alloys and Optoelectronic Properties

Alloying this compound with gallium nitride (GaN) creates ScGaN alloys with tunable optoelectronic properties, making them promising for a range of light-emitting and detecting applications. aip.orgeuropa.eu GaN is a well-established wide-bandgap semiconductor used in blue and UV LEDs. aip.orgresearchgate.net The incorporation of Sc into the GaN lattice allows for the engineering of the bandgap and polarization properties. aip.orgrsc.org

Theoretical predictions suggest that the bandgap of wurtzite ScGaN alloys can be tuned and remains direct up to a significant Sc concentration (around 50%), which is advantageous for optoelectronic devices. aip.orgrsc.org This tunability expands the accessible wavelength range for III-nitride-based devices. rsc.org Furthermore, similar to AlScN, ScGaN alloys are predicted to exhibit enhanced piezoelectric effects and can even become ferroelectric at sufficient Sc concentrations. aip.org

The combination of a tunable direct bandgap and ferroelectricity in a single material system is unique and offers exciting possibilities for novel devices that integrate electronic, optoelectronic, and ferroelectric functionalities. aip.org Fully epitaxial ferroelectric ScGaN has been grown on GaN, demonstrating large remnant polarization. aip.org This opens the door for applications in ferroelectric-based memory, photovoltaics, and advanced photonic devices. aip.orgaip.org

Alloy SystemProperty EnhancedMechanismKey Findings
Scandium Gallium Nitride (ScGaN)Optoelectronic PropertiesBandgap and polarization engineering through Sc incorporation. aip.orgrsc.orgTunable direct bandgap, enhanced piezoelectricity, and potential for ferroelectricity, enabling novel optoelectronic and ferroelectric devices. aip.org

Scandium Vanadium Nitride (ScVN) Alloys and Thermoelectric Properties

Incorporating heavier elements like vanadium into the ScN lattice can effectively reduce the thermal conductivity through increased phonon scattering. However, studies on ScVN alloys have shown that while the thermal conductivity is indeed reduced, the Seebeck coefficient and power factor can also be negatively impacted. researchgate.net For instance, the addition of vanadium can lead to a decrease in the absolute value of the Seebeck coefficient and an increase in electrical resistivity. researchgate.net

Therefore, optimizing the composition of ScVN alloys is crucial to balance the reduction in thermal conductivity with the preservation of a high power factor. Further research is needed to fully understand the interplay between the alloy composition, electronic band structure, and transport properties to maximize the thermoelectric efficiency of ScVN and related alloys.

Alloy SystemProperty EnhancedMechanismKey Findings
Scandium Vanadium Nitride (ScVN)Thermoelectric PropertiesAlloying with a heavier element (V) to reduce thermal conductivity through phonon scattering.Reduction in thermal conductivity is achieved, but it can be accompanied by a decrease in the Seebeck coefficient and power factor, requiring careful compositional optimization. researchgate.net

Magnetic Doping of this compound for Spintronic Applications Research

The introduction of magnetic properties into non-magnetic semiconductors is a cornerstone of spintronics, a field that aims to utilize the spin of electrons in addition to their charge. This compound (ScN), a semiconductor with the rocksalt crystal structure, has emerged as a promising candidate for such applications through magnetic doping. arxiv.orgarxiv.orgaps.org Research has shown that introducing specific foreign atoms, or dopants, into the ScN lattice can induce magnetism, potentially transforming it into a dilute magnetic semiconductor (DMS) or a half-metallic ferromagnet (HMF). arxiv.orgresearchgate.net

Theoretical studies using first-principles calculations have been instrumental in predicting the effects of various dopants. Doping ScN with transition metal elements such as Chromium (Cr), Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni) has been systematically investigated. arxiv.orgarxiv.orgresearchgate.netmdpi.com These studies predict that doping with V, Cr, and Mn can result in half-metallicity, while doping with late transition metals is expected to lead to metallic behavior. arxiv.org Mn-doped ScN, in particular, has been identified as a dilute magnetic semiconductor with a theoretical Curie temperature exceeding 400 K. researchgate.netmdpi.com The magnetism in these doped systems arises from the hybridization of the transition metal's d-states with the p-states of Nitrogen. researchgate.net

The electronic and magnetic outcomes of doping are highly dependent on the dopant concentration and the theoretical model used for calculations. For instance, using the generalized gradient approximation (GGA), Sc₀.₇₅Cr₀.₂₅N is predicted to be a semiconductor, while Sc₀.₇₅Mn₀.₂₅N is found to be half-metallic. arxiv.orgarxiv.orgresearchgate.net However, using a hybrid functional approach, Sc₀.₇₅Fe₀.₂₅N, Sc₀.₇₅Co₀.₂₅N, and Sc₀.₇₅Ni₀.₂₅N are predicted to be half-metals, whereas Sc₀.₇₅Cr₀.₂₅N and Sc₀.₇₅Mn₀.₂₅N are identified as semiconductors. arxiv.orgarxiv.orgresearchgate.net Further calculations suggest that at a 25% concentration, Cr-doped ScN is the only one in this series that prefers an antiferromagnetic and semiconducting ground state. arxiv.org At a lower dopant concentration of 10%, all the studied transition-metal-doped nitrides are predicted to favor a ferromagnetic ground state. arxiv.orgresearchgate.net

Magnetism can also be induced in two-dimensional (2D) ScN monolayers through doping. rsc.org Doping with acceptor impurities like the alkali metals Lithium (Li) and Sodium (Na) in the Scandium sublattice, or Boron (B) in the Nitrogen sublattice, can produce a total magnetic moment of 2.00μB. rsc.orgresearchgate.net Similarly, doping with alkaline earth metals such as Beryllium (Be) and Magnesium (Mg) at the Sc site, or Carbon (C) at the N site, induces a magnetic moment of 1.00μB. rsc.orgresearchgate.net These modifications can give the ScN monolayer magnetic semiconducting or half-metallic properties, making it a promising material for 2D spintronics. rsc.orgresearchgate.net

Table 1: Effects of Magnetic Dopants on this compound Properties

Dopant Element Dopant Site Concentration (x in Sc₁₋ₓTₓN) Predicted Magnetic Property Resulting Total Magnetic Moment (μB) Source(s)
Chromium (Cr) Sc 0.25 Antiferromagnetic Semiconductor - arxiv.orgarxiv.org
Manganese (Mn) Sc 0.25 Half-metallic (GGA); Semiconductor (Hybrid) - arxiv.orgarxiv.orgresearchgate.net
Iron (Fe) Sc 0.25 Half-metal (Hybrid) - arxiv.orgarxiv.org
Cobalt (Co) Sc 0.25 Half-metal (Hybrid) - arxiv.orgarxiv.org
Nickel (Ni) Sc 0.25 Half-metal (Hybrid) - arxiv.orgarxiv.org
Lithium (Li) Sc Monolayer Magnetic Semiconductor / Half-metal 2.00 rsc.orgresearchgate.net
Sodium (Na) Sc Monolayer Magnetic Semiconductor / Half-metal 2.00 rsc.orgresearchgate.net
Beryllium (Be) Sc Monolayer Magnetic Semiconductor / Half-metal 1.00 rsc.orgresearchgate.net
Magnesium (Mg) Sc Monolayer Magnetic Semiconductor / Half-metal 1.00 rsc.orgresearchgate.net
Boron (B) N Monolayer Magnetic Semiconductor / Half-metal 2.00 rsc.orgresearchgate.net

Investigation of Dopant Incorporation Mechanisms and Their Effects on this compound Properties

The functionalization of this compound is heavily reliant on the ability to control its properties through the incorporation of dopants. The mechanism of incorporation and the resulting effects depend on the specific dopant, its concentration, and the growth conditions. Unintentional doping is common in ScN, particularly with oxygen, due to scandium's high affinity for it. aip.org Oxygen substituting for nitrogen (Oₙ) acts as a donor defect, leading to as-deposited ScN thin films being n-type degenerate semiconductors with high carrier concentrations, often in the range of 10²⁰–10²² cm⁻³. aip.orgaip.orgarxiv.org This unintentional doping shifts the Fermi level into the conduction band, increasing the carrier concentration and electrical conductivity, which is a phenomenon known as the Burstein-Moss shift. aps.orgaip.org

Intentional doping strategies are employed to further tailor ScN's properties. Magnesium (Mg) has been identified as an effective p-type dopant. aps.orgresearchgate.net By adjusting Mg doping concentrations, ScN can be tuned from its native n-type conductivity to p-type. arxiv.orgresearchgate.net This has been demonstrated in ScN thin films and Sc-III-nitride nanowires, representing a significant step toward creating ScN-based electronic and optoelectronic devices. arxiv.orgresearchgate.net

Doping can also significantly alter structural and dielectric properties, as seen in alloys like scandium aluminum nitride (ScₓAl₁₋ₓN). The substitution of aluminum (Al³⁺) with scandium (Sc³⁺) ions induces a lattice distortion. mdpi.com Specifically, the a-axis expands due to the larger atomic radius of Sc, while the c-axis first expands and then contracts at higher Sc concentrations. mdpi.com This structural modification, along with the stronger ionic character of Sc-N bonds compared to Al-N bonds, leads to a significant enhancement in the material's dielectric constant and piezoelectric response. mdpi.commdpi.com For example, at a scandium concentration of x=0.43, the relative permittivity of AlScN was enhanced by 225% compared to pure AlN. mdpi.com

Other dopants have been investigated for modifying electronic and optical properties. First-principles calculations on ScN monolayers show that doping with fluorine (F) at a nitrogen site leads to a large band-gap reduction of about 82%, which could broaden the material's applications in optoelectronic devices. rsc.org In contrast, doping with an oxygen impurity in the monolayer metallizes the material. rsc.org

Table 2: Effects of Dopant Incorporation on this compound Properties

Dopant Element Incorporation Site/Method Key Effect on Property Detailed Finding Source(s)
Oxygen (O) Substitutional on N site (unintentional) n-type doping Causes high electron concentrations (10²⁰–10²² cm⁻³), making ScN a degenerate semiconductor. aip.orgaip.orgarxiv.org
Magnesium (Mg) Impurity dopant p-type conversion Can tune ScN from n-type to p-type, enabling device applications like p-n junctions. aps.orgarxiv.orgresearchgate.net
Scandium (Sc) Alloying in AlN (Al₁₋ₓScₓN) Enhanced dielectric & piezoelectric properties At x=0.43, relative permittivity increases by 225%; caused by lattice distortion and stronger Sc-N bonds. mdpi.commdpi.com

Defect Engineering via Ion Irradiation in this compound for Property Tuning

Defect engineering through ion irradiation is a powerful technique for modifying the material properties of this compound without chemical doping. researchgate.net This method involves bombarding the material with energetic ions, which creates a variety of defects such as point defects (vacancies, interstitials), defect clusters, and even nanocavities. aip.orgresearchgate.netmdpi.com These irradiation-induced defects act as scattering centers for phonons, which can significantly reduce the material's thermal conductivity. researchgate.netaip.orgarxiv.org

This technique has been particularly effective in enhancing the thermoelectric properties of ScN. aip.orgresearchgate.net The primary goal for thermoelectric materials is to maximize the figure of merit (zT), which requires a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity. Ion implantation has been shown to reduce the thermal conductivity of ScN films by up to a factor of four. researchgate.netarxiv.org For instance, irradiation with lithium (Li⁺) ions halved the thermal conductivity in the 300-950 K range, while implantation with magnesium (Mg⁺) ions led to a threefold reduction. researchgate.netresearchgate.net

The type and stability of the induced defects are crucial. Studies using noble gas ions (like He⁺ and Ar⁺) have identified two main types of defects: point-like defects and complex-like defects. aip.org Point-like defects, which are stable at lower temperatures, can change the electrical conduction mechanism from metallic-like to a hopping mechanism. aip.orgaip.orgresearchgate.net These defects begin to recover at temperatures around 400-440 K. aip.orgresearchgate.net Complex-like defects, such as interstitial-type defect clusters and argon-vacancy complexes, are more thermally stable (up to at least 750 K) and introduce deep acceptor levels in the bandgap, increasing electrical resistivity by reducing carrier mobility. aip.orgarxiv.org

Table 3: Effects of Ion Irradiation on this compound Properties

Irradiating Ion Ion Energy / Fluence Induced Defects Effect on Thermal Conductivity (κ) Effect on Electrical/Thermoelectric Properties Source(s)
Lithium (Li⁺) 35 keV Point and extended defects Halved in the 300-950 K temperature range. Significant increase in Seebeck coefficient. researchgate.net
Argon (Ar⁺) High fluences (e.g., 5-6 dpa) Interstitial type defect clusters, Ar-vacancy complexes Reduced by a factor of 4 (to ~3 W·m⁻¹·K⁻¹). Increases resistivity; increases absolute Seebeck coefficient. aip.orgarxiv.org
Helium (He⁺) - Point-like defects, complex-like defects, nanocavities Decreased by 46% post-implantation. Increases resistivity and Seebeck coefficient; doubles zT after annealing at 673 K. researchgate.netresearchgate.net
Magnesium (Mg⁺) 2.2 at. % Point and extended defects Reduced to 3.2 W·m⁻¹·K⁻¹. Increases Seebeck coefficient; increases resistivity. arxiv.orgresearchgate.net

Scandium Nitride Heterostructures and Interface Engineering Research

Growth and Characterization of Scandium Nitride/Gallium Nitride Heterointerfaces

The successful fabrication of high-performance devices based on ScN/GaN heterostructures hinges on the ability to grow high-quality, well-defined interfaces. The lattice mismatch between (111)-oriented ScN and (0001)-oriented GaN is remarkably small, at less than 0.1%, making it an attractive system for heteroepitaxy. researchgate.netaip.orgsemiconductor-today.com Various growth techniques have been explored, with molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) being the most prominent. researchgate.netaip.org

Researchers have successfully grown single-crystalline, twin-free ScN layers on GaN substrates. aip.orgresearchgate.net The orientation relationship is typically (111)ScN || (0001)GaN. mdpi.comresearchgate.net However, achieving this ideal growth can be challenging. For instance, the growth of GaN directly on ScN buffer layers at high temperatures (e.g., 1020 °C) can result in island growth due to limited wetting of the ScN by GaN. researchgate.net This can, however, be advantageous for producing dislocation-free GaN islands. researchgate.net To achieve continuous GaN films, a lower temperature pre-deposition of GaN can be employed to promote wetting and coalescence, though this can introduce threading dislocations. researchgate.net

A significant breakthrough has been the demonstration of twin-free epitaxial growth of rock-salt ScN on the wurtzite GaN(11̅00) (M-plane) surface. researchgate.netpdi-berlin.descienceopen.com This is achieved through a specific epitaxial relationship, ScN(110) researchgate.net || GaN(11̅00) researchgate.net, which provides a congruent, low-symmetry interface that prevents the formation of twin domains, a common issue when growing cubic ScN on hexagonal GaN(0001). researchgate.netpdi-berlin.descienceopen.com

The characterization of these heterointerfaces relies on a suite of advanced techniques. X-ray diffraction (XRD) is crucial for determining the crystal structure, orientation, and strain state of the epitaxial layers. aip.orgacs.org Transmission electron microscopy (TEM) provides direct visualization of the interface quality, including the presence of defects like dislocations and stacking faults. aip.orguni-freiburg.de Atomic force microscopy (AFM) is used to assess the surface morphology and roughness of the grown films. aip.orgaip.org

Key Growth Parameters and Resulting Properties of ScN/GaN Heterointerfaces
Growth TechniqueSubstrate/BufferGrowth Temperature (°C)Key FindingsReference
Gas-Source MBE (GS-MBE)Si(111) with ScN buffer1020 (GaN growth)Island growth of dislocation-free GaN. Predeposition at 750 or 540 °C promoted wetting and continuous film formation but introduced dislocations. researchgate.net
Plasma-Assisted MBE (PAMBE)Sc₂O₃/Y₂O₃/Si(111)600 (ScN growth)Single crystalline, twin-free ScN layers with <0.1% misfit to GaN. aip.orgresearchgate.net
MBEGaN(11̅00)740 (ScN growth)Twin-free ScN growth with a specific epitaxial relationship: ScN(110) researchgate.net∥GaN(11̅00) researchgate.net. researchgate.netscienceopen.comacs.org
MOCVDGaN on Al₂O₃900 - 1200Higher growth temperatures improve surface quality and reduce impurity incorporation in AlScN/GaN heterostructures. aip.org

Strain Engineering in this compound Thin Films and Superlattices

Strain engineering is a powerful tool to manipulate the electronic and optical properties of semiconductor materials. In ScN thin films and superlattices, strain can be intentionally introduced through several methods, including lattice mismatch with the substrate, the application of external stress, and the design of superlattice structures. aip.org

The lattice mismatch between ScN and various substrates can induce biaxial strain in the ScN film. For example, ScN grown on Si(111) can experience tensile strain. semiconductor-today.comresearchgate.net The magnitude of this strain can be influenced by the growth temperature, with higher temperatures sometimes leading to increased tensile strain due to factors like oxygen incorporation. semiconductor-today.com In AlScN/GaN heterostructures, strain transitions from tensile to compressive can occur as the Sc content increases. nih.gov

Researchers have computationally explored the effects of in-plane strain on AlScN alloys, predicting a significant enhancement of electro-optic coefficients. aip.org This enhancement is attributed to the fact that in-plane strain can drive the material closer to a phase transition. aip.org

Superlattices, consisting of alternating layers of different materials, offer another avenue for strain engineering. The alternating layers of materials with different lattice parameters create built-in strain that can be tailored by adjusting the layer thicknesses. For instance, in (AlN)m/(ScN)n superlattices, the strain state can be precisely controlled, which in turn influences the electro-optic properties. aip.org The use of superlattices also allows for greater control over structural features. aip.org

The study of strain in these materials is often conducted using techniques like four-dimensional scanning transmission electron microscopy (4D-STEM), which can map the strain distribution at the nanoscale. researchgate.net Such studies have revealed variations in strain near the interface between the film and the substrate. researchgate.net

Examples of Strain Engineering in this compound Systems
SystemMethod of Strain InductionObserved/Predicted EffectReference
ScN on Si(111)Lattice mismatchBiaxial tensile strain in the growth plane. researchgate.net
AlScN alloysApplied in-plane strain (computational)Significant enhancement of electro-optic coefficients. aip.org
(AlN)m/(ScN)n superlatticesLattice mismatch between layersControl over structural features and enhancement of electro-optic coefficients. aip.org
AlScN thin film on Pt/SiLattice mismatch at the interfaceIn-plane compressive strain near the film/substrate interface. researchgate.net

Investigation of Interface Charge Accumulation and Depletion in this compound Heterostructures

The interfaces in ScN heterostructures, particularly those involving III-nitride semiconductors like GaN and AlN, can exhibit significant charge accumulation or depletion. This is primarily due to differences in spontaneous and piezoelectric polarization between the constituent materials. nih.govaip.org These polarization-induced interface charges can dramatically affect the electrical properties of the heterostructure, leading to the formation of two-dimensional electron gases (2DEGs). aip.org

In ScAlN/GaN heterostructures, the net polarization charge at the interface can be controlled by the Sc content. nih.gov This allows for the precise modulation of the interface carrier concentration. nih.gov Theoretical calculations have predicted that ScAlN/GaN heterostructures have the potential for superior performance in high electron mobility transistors (HEMTs) due to large electron sheet densities. For instance, Ni/ScxAl1−xN/GaN heterostructures with Sc content between 0.13 and 0.19 are identified as particularly promising, with predicted electron sheet densities between (4.11±0.20)×10¹³ cm⁻² and (6.37±0.20)×10¹³ cm⁻². aip.orgresearchgate.net

The charge distribution at the interface can be complex. Studies of MoS₂/Sc interfaces have shown both electron depletion and accumulation regions, indicating charge transfer from the Sc to the MoS₂. acs.orggatech.edu This charge redistribution can influence the bonding and phonon transport across the interface. gatech.edu

In ferroelectric ScAlN/GaN heterostructures, the polarization can be switched, leading to a dramatic change in the interface charge. nih.gov This switching can result in a significant increase in the positive polarization sheet charge at the interface. nih.gov However, defects at the interface and in the bulk can compensate for the polarization charge, affecting the device performance. aip.org

Research on this compound as a Buffer Layer in Heteroepitaxial Systems

The close lattice match between ScN and GaN makes ScN an excellent candidate for a buffer layer in the heteroepitaxial growth of GaN on various substrates, most notably silicon (Si). aip.orgresearchgate.netcornell.edu The large lattice mismatch between GaN and Si (~17%) typically leads to a high density of dislocations in the GaN layer, which degrades device performance. semiconductor-today.com An ScN buffer layer can effectively bridge this mismatch, enabling the growth of higher quality GaN. researchgate.net

Researchers have demonstrated that using an ScN buffer layer can lead to the growth of dislocation-free GaN islands on Si(111). researchgate.net Furthermore, the development of a twin-free, single-crystalline ScN buffer layer on a Sc₂O₃/Y₂O₃/Si(111) template has been shown to be a very promising platform for the growth of high-quality GaN layers on silicon. aip.orgsemiconductor-today.comresearchgate.net This buffer system offers a misfit of less than 0.1% between the ScN and the overgrown GaN. aip.orgresearchgate.net

Beyond Si substrates, ScN has also been investigated as a buffer layer for GaN heteroepitaxy on silicon carbide (SiC). aip.org The use of ScN as a more conductive and lattice-matched buffer layer on SiC is a tantalizing possibility. aip.org Additionally, ScN has been explored as a buffer for the growth of Ga₀.₇₀In₀.₃₀N/GaN quantum wells on a ScAlMgO₄ substrate, where an ex-situ sputtered AlN buffer layer showed promise in improving the crystallinity of the GaN layer. mdpi.com

The effectiveness of the ScN buffer layer is highly dependent on its crystallinity and surface morphology. The crystallinity of the buffer has been shown to directly affect the morphology, residual strain, and crystallinity of the subsequently grown GaN. researchgate.net

Development of this compound-Based Quantum Wells and Superlattices

The ability to create high-quality heterostructures with ScN has opened the door to the development of novel quantum wells and superlattices with unique electronic and optical properties. researchgate.net These artificially structured materials hold promise for a new generation of devices. aip.org

Quantum wells confine charge carriers in one dimension, leading to quantized energy levels. In light-emitting devices, the presence of polarization in quantum wells can be detrimental, but in electronic devices, it can be exploited to enhance carrier densities. ucsb.edu ScAlN/GaN multi-quantum well (MQW) structures have been grown and characterized, with studies focusing on the impact of growth conditions on the interface quality. spiedigitallibrary.org Higher growth temperatures have been found to improve structural uniformity but can also lead to interface grading and interdiffusion. spiedigitallibrary.org Strong and narrow near-infrared intersubband absorption has been reported in ScₓAl₁₋ₓN/GaN MQW structures, highlighting their potential for photonic applications. spiedigitallibrary.org

Superlattices, consisting of periodically alternating thin layers of different materials, can be engineered to have properties not found in their constituent bulk materials. Epitaxial, single-crystalline metal/semiconductor superlattices based on transition metal nitrides like TiN/(Al,Sc)N have been developed. aip.org These superlattices are a new class of artificially structured materials with potential applications ranging from energy conversion to photonic computing. aip.org The ability to grow these superlattices with high crystalline quality and atomically sharp interfaces is crucial for realizing their potential. aip.orgscitechdaily.com The development of such structures is reminiscent of the advances that led to modern silicon chip technology. scitechdaily.com

Emerging Research Areas and Advanced Applications of Scandium Nitride

Scandium Nitride in Thermoelectric Energy Conversion Research

This compound has emerged as a significant candidate for thermoelectric applications, which involve the direct conversion of heat into electrical energy. iese.edudiva-portal.org Research has focused on its high thermoelectric power factor, a key metric for conversion efficiency. aip.org The material's potential is also recognized for its role as a semiconducting component in epitaxial single-crystalline metal/semiconductor superlattices designed for thermionic energy conversion. aip.orgaip.orgcsic.es

Ongoing research aims to enhance the thermoelectric efficiency of ScN by addressing its physical structure, chemical composition, and electronic properties, including the influence of impurities and defects. iese.edu

Thermoelectric Properties of this compound Films
PropertyValueTemperatureReference
Seebeck Coefficient-107 µV/K400 K aip.org
Seebeck Coefficient-175 µV/K950 K aip.org
Thermoelectric Power Factor2.3 × 10⁻³ W/m-K²500-600 K aip.org
Figure-of-Merit (ZT)0.17500 K aip.org
Room-Temperature Mobility127 cm²/V·sRoom Temp. aip.org
Thermal Conductivity7.33 W/m·K500 K csic.es

Optoelectronic Device Concepts Utilizing this compound

This compound is being explored for a range of novel optoelectronic devices due to its unique properties. aip.orgresearchgate.net It is considered a gateway III-nitride semiconductor for innovative device functionalities that are not achievable with traditional III-V semiconductors. aps.orgarxiv.org

ScN is a promising material for plasmonics, a field that studies the interaction of light with free electrons in metals. Traditionally, plasmonics has relied on materials like gold and silver, which are expensive and not always compatible with standard CMOS manufacturing. photonics.com ScN offers a cost-effective and scalable alternative, particularly for near-infrared (NIR) applications.

Researchers have successfully grown high-quality, flexible epitaxial ScN layers on van der Waals substrates. This breakthrough allows for the development of flexible plasmonic devices, which could be used in wearable sensors and medical imaging tools. Furthermore, ScN is a component in hyperbolic metamaterials, which are engineered materials with unique optical properties. photonics.com Superlattices created by alternating layers of titanium nitride and aluminum this compound behave as a metal in one direction and a dielectric in the perpendicular direction, enabling unprecedented control of light. photonics.cominnovations-report.com These metamaterials are compatible with CMOS manufacturing processes and are stable at high temperatures.

Single-crystalline this compound has been identified as a material capable of efficiently emitting, detecting, and modulating infrared (IR) light. electronicsforu.compib.gov.inindiatimes.com This capability makes it valuable for applications in solar and thermal energy harvesting, as well as for optical communication devices. franchiseindia.comdrishtiias.com The demand for efficient infrared sources, sensors, and emitters is high across various sectors, including defense, healthcare, and energy. electronicsforu.comfranchiseindia.com

The functionality of ScN in the infrared spectrum is achieved through a phenomenon known as polariton excitations, where light couples with the material's collective free electron oscillations or polar lattice vibrations. pib.gov.inindiatimes.com By carefully controlling the material's properties, researchers can achieve strong light-matter interactions in the infrared range. indiatimes.com A key advantage of ScN is its compatibility with modern complementary-metal-oxide-semiconductor (CMOS) technology, allowing for potential integration into on-chip optical communication systems. franchiseindia.comdrishtiias.com

This compound is at the forefront of research into neuromorphic computing, which aims to create brain-inspired computing hardware. forumias.com Traditional computers are limited by the energy and time required to transfer data between separate memory and processing units. forumias.com Neuromorphic devices, modeled after the human brain's synapses, integrate processing and memory, offering greater efficiency. iaspoint.com

Scientists have developed an optoelectronic artificial synapse using ScN thin films. swarajyamag.com This device can mimic synaptic functions such as short-term and long-term memory, learning, and forgetting. arxiv.org The persistence of photoconductivity in undoped and magnesium-doped ScN corresponds to the inhibitory and excitatory responses of biological synapses. arxiv.org ScN-based devices are stable, scalable, and compatible with existing CMOS technology, making them a viable candidate for industrial production. swarajyamag.com These optoelectronic synapses offer advantages like large bandwidth, low power consumption, and reduced RC delays compared to all-electronic versions. arxiv.orgswarajyamag.com

Infrared Emitters and Detectors Based on this compound

Research on this compound for High-Temperature and High-Power Electronic Devices

The intrinsic properties of this compound and its alloys, particularly aluminum this compound (AlScN), make them highly suitable for high-temperature and high-power electronic applications. everythingpe.com AlScN is an ultra-wide bandgap material known for its exceptional electrical, mechanical, and thermal properties. everythingpe.com It remains stable and functional at temperatures up to 1000°C, a critical requirement for devices operating in harsh environments such as in the aerospace and automotive industries. everythingpe.comnih.gov

AlScN is used as a barrier material in High-Electron-Mobility Transistors (HEMTs), which are crucial for high-power and high-frequency systems. everythingpe.com Compared to conventional materials, AlScN provides a higher piezoelectric coefficient, leading to HEMTs with greater voltage handling, higher current capacity, and faster switching speeds. everythingpe.com The large bandgap and high dielectric strength of AlScN also make it ideal for transistors that operate at very high voltages and currents. everythingpe.com When grown on gallium nitride (GaN) layers, AlScN enables heterostructures that can lead to more compact and energy-efficient power electronic systems. everythingpe.comeepower.com

Spintronic Applications and Magnetic Phenomena Research in Doped this compound

Spintronics is an emerging field that utilizes the spin of electrons, in addition to their charge, to carry information, promising faster and more energy-efficient devices. researchgate.net Research has shown that the electronic and magnetic properties of this compound can be tailored through doping and the introduction of vacancies, making it a prospective material for spintronics. researchgate.netrsc.org

First-principles calculations have demonstrated that a pristine ScN monolayer is a semiconductor. rsc.org However, introducing a single scandium vacancy can induce a significant magnetic moment of 3.00μB, while a nitrogen vacancy results in a smaller magnetic moment. rsc.org Magnetism can also be induced by doping ScN with various elements. researchgate.net For example, doping with alkali metals like lithium and sodium or with boron can produce a total magnetic moment of 2.00μB. rsc.org Doping with alkaline earth metals such as beryllium and magnesium, or with carbon, can induce a magnetic moment of 1.00μB. rsc.org

Furthermore, doping ScN with transition metals like chromium, manganese, iron, cobalt, and nickel has been studied to identify candidates for half-metallic or semiconducting ferromagnetic materials. arxiv.orgarxiv.org Depending on the dopant and its concentration, the resulting material can exhibit different magnetic properties, including antiferromagnetic or ferromagnetic ground states. arxiv.orgarxiv.org These findings open up possibilities for functionalizing the ScN monolayer for spintronic and optoelectronic applications. rsc.org

This compound in Phononic Crystal and Thermal Management Research

This compound (ScN) and its alloys, particularly aluminum this compound (AlScN), are subjects of intensive research for applications in phononic crystals and thermal management. The thermal properties of these materials are critical, as self-heating in devices can limit power handling, constrain transmission rates, and lead to thermal failure. tandfonline.com

Alloying scandium with aluminum nitride significantly reduces the material's thermal conductivity. tandfonline.com While bulk aluminum nitride (AlN) has a high thermal conductivity of 320 W/m-K, the introduction of Sc atoms creates phonon-alloy/disorder scattering, which drastically lowers this value. tandfonline.comacs.org The thermal conductivity of AlScN films has been measured to be in the range of 3–8 W m⁻¹ K⁻¹, orders of magnitude lower than that of c-axis-textured AlN films. acs.org This reduction is also influenced by the film's thickness; as the film thickness decreases, incoherent phonon-boundary scattering further impacts the thermal conductivity. acs.orgpsu.edu For instance, the thermal conductivity of Al₀.₈Sc₀.₂N films has been observed to decrease as the thickness is reduced from approximately 760 nm to 110 nm. acs.org

The study of superlattices, such as those made of hafnium nitride (HfN)/ScN and zirconium nitride (ZrN)/ScN, is a key area of phononic research. aip.orgresearchgate.net These metal/semiconductor superlattices are being investigated for thermoelectric applications. researchgate.net Mismatches in the phononic density of states between the metallic layers (HfN, ZrN) and the semiconducting ScN lead to a significantly reduced cross-plane thermal conductivity compared to the individual nitride materials. researchgate.net In HfN/ScN superlattices, for example, HfN exhibits a large phononic bandgap of about 40 meV. aip.org The acoustic phonon dispersion in these superlattices is dominated by the HfN phonons, while the optical phonons show characteristics of both ScN and HfN. aip.org This engineering of phonon transport through nanostructuring is crucial for developing materials with tailored thermal properties for advanced thermal management and thermoelectric devices. ijsr.net

Table 1: Thermal Conductivity of this compound and Related Materials

Material Thermal Conductivity (W/m-K) Measurement Conditions/Notes Source(s)
AlN (bulk) 320 Bulk material value. tandfonline.com
AlN (c-axis-textured film) ~150-200 Value is significantly higher than AlScN films. acs.org
ScN (bulk single crystal) 51–56 Grown by physical vapor transport (PVT). nsf.gov
ScN (thin film) 20.7 Epitaxial thin film grown by sputtering. nsf.gov
Al₁₋ₓScₓN (films) 3–8 Varies with Sc concentration and film thickness. acs.org

Exploration of this compound for Sensing and Transducer Applications

The enhanced piezoelectric properties of this compound, especially when alloyed with aluminum nitride (AlScN), make it a highly promising material for sensing and transducer applications. osti.govscientific.net Substituting aluminum (Al) with scandium (Sc) in the AlN lattice leads to a dramatic increase in the piezoelectric coefficient (d₃₃) and the electromechanical coupling factor. mdpi.com This improvement is attributed to the introduction of Sc³⁺ ions, which weakens the resistance to nitrogen displacement in the crystal structure and increases the unit cell volume. mdpi.com

This superior piezoelectricity makes AlScN an excellent candidate for various sensors and transducers, including those used in microelectromechanical systems (MEMS). mdpi.com Applications include high-frequency filters, energy harvesting devices, and infrared (IR) detectors, the latter benefiting from higher pyroelectric coefficients. mdpi.com Magnetoelectric sensors, which detect magnetic fields, also leverage AlScN layers to achieve high sensitivity. scientific.net Furthermore, the material's properties are being explored for creating electro-acoustical transducers like those used in loudspeakers and micro-speakers. klippel.de

A significant area of application is in acoustic wave devices. AlScN is extensively used in surface acoustic wave (SAW) and bulk acoustic wave (BAW) resonators, which are fundamental components of modern RF filters and sensors. mdpi.comhzdr.de The enhanced electromechanical coupling of AlScN allows for the fabrication of high-frequency acoustic filters with wider bandwidth. researchgate.net The material's compatibility with CMOS manufacturing processes, high-temperature stability, and robust mechanical properties are additional advantages inherited from AlN, facilitating its integration into a wide array of microdevices. mdpi.comhzdr.de Research into AlScN-on-silicon carbide (SiC) phononic waveguides demonstrates its potential for advancing acoustoelectric applications through strongly electromechanically coupled modes. arxiv.org

Table 2: Comparative Properties of AlN and AlScN for Transducer Applications

Property AlN Al₁₋ₓScₓN Significance for Applications Source(s)
Piezoelectric Coefficient (d₃₃) ~5.53 pm/V Up to 4x higher than AlN (at x=0.43) Increased sensitivity and efficiency for sensors and actuators. optica.org
Electromechanical Coupling (k²) Lower Significantly Increased Enables wider bandwidth for RF filters and more efficient energy conversion in transducers. mdpi.com
Relative Permittivity (at 1 MHz) 10.66 34.67 (at x=0.43) Enhanced polarization response. mdpi.com

Potential of this compound in Quantum Information Science Research

This compound and its related compounds are emerging as materials of interest in the field of quantum information science. aip.org The primary avenue of exploration is through the development of high-performance electromechanical components that can couple with quantum systems, such as superconducting qubits. aip.org The strong piezoelectric properties of aluminum this compound (AlScN) are central to this research.

Piezoelectric transduction is a key mechanism for converting microwave photons into phonons, which can serve as intermediaries in quantum systems. aip.org For example, coupling phononic devices to superconducting qubits via piezoelectricity could lead to the development of quantum memories in silicon phononic resonators. aip.org AlScN is particularly attractive for this purpose because it offers a larger electromechanical coupling coefficient (k²) compared to AlN, which can boost transduction efficiency. aip.org Researchers are investigating AlScN-on-silicon platforms to create transducers that can efficiently inject phonons into silicon membranes at microwave frequencies, a critical step for linking classical microwave electronics with quantum circuits. aip.org

Another area of research involves the material's electro-optic properties. The ability to control light with electric fields is fundamental to applications like frequency transduction in quantum information science. ucsb.eduscitechdaily.com AlScN is being studied as a silicon-compatible alternative to conventional nonlinear optical materials like lithium niobate. ucsb.eduscitechdaily.com By controlling the atomic structure, for instance by creating superlattices of ScN and AlN, researchers aim to enhance the electro-optic coefficients, which could lead to more efficient light modulation and frequency conversion for quantum technologies. ucsb.edu Furthermore, theoretical studies suggest that point defects in AlN involving scandium could potentially serve as quantum bits or qubits, the fundamental units of quantum information. osti.gov These research directions highlight the potential of this compound-based materials to contribute to the hardware foundation of future quantum computers and networks. quantum-machines.cothequantuminsider.comspinquanta.com

This compound in Radio Frequency (RF) Microelectromechanical Systems (MEMS)

This compound, particularly in the form of aluminum this compound (AlScN), is a key enabling material for the next generation of radio frequency (RF) microelectromechanical systems (MEMS). researchgate.netacs.org RF MEMS devices, such as switches, resonators, and filters, are crucial components in modern wireless communication systems, including 5G technology. esrgroups.orgesrgroups.orgwikipedia.orgnih.gov The primary advantage of AlScN over the traditionally used aluminum nitride (AlN) is its significantly enhanced piezoelectric response, which allows for devices with superior performance. nih.govresearchgate.net

The main application of AlScN in RF MEMS is in bulk acoustic wave (BAW) and surface acoustic wave (SAW) resonators, which form the basis of RF filters. mdpi.com The higher electromechanical coupling coefficient of AlScN enables the design of filters with wider bandwidths, a critical requirement for 5G communications. tandfonline.comacs.orgakoustis.com For example, BAW resonators based on AlScN with 30% Sc doping have demonstrated an effective electromechanical coupling (Keff²) of 17.8% at 4.75 GHz. mdpi.com This allows for the simplification of the RF Front End Module in smartphones by improving selectivity and performance. esrgroups.orgesrgroups.org

Table 3: Performance Metrics of AlScN-Based RF MEMS Resonators

Device Type Sc Concentration Operating Frequency Key Performance Metric Source(s)
BAW Resonator 28% 3 GHz k²eff = 16%, FOM = 158 researchgate.net
BAW Resonator 30% 4.75 GHz Keff² = 17.8% mdpi.com
Overmoded BAW Resonator (OBAR) 35% 52 GHz k²t = 6.1%, Q = 114
FBAR for 5G Not Specified 5 GHz Q-factor = 1490 esrgroups.orgesrgroups.org
P3F BAW Resonator Not Specified 10.7 GHz FoM (Qp × kt²) = 27 akoustis.com

Challenges, Limitations, and Future Research Directions for Scandium Nitride

Current Challenges in Scandium Nitride Material Quality and Scalable Synthesis

The practical application of this compound (ScN) in electronic devices is currently hindered by several key challenges related to material quality and scalable synthesis. A primary issue is the difficulty in producing high-quality ScN films. iaspoint.com The synthesis of these films is often complex and can involve expensive and elaborate fabrication processes. iaspoint.com

One of the major hurdles in material growth is managing defects and impurities. For its alloy with Aluminum Nitride, Aluminum this compound (AlScN), the incorporation of scandium can lead to structural frustration, resulting in strain, defects, disoriented grains, and disruptions in crystal symmetry during growth. aps.org Specifically, at higher scandium concentrations, issues like phase separation and structural instability can arise, which compromise the material's quality and performance. everythingpe.com Controlling these defects is crucial for ensuring the long-term reliability and consistent behavior of devices, especially under high-stress conditions. everythingpe.com For instance, the reactive nature of scandium can lead to the formation of undesirable cubic ScN phases and metallic alloys with aluminum when grown in a metal-rich environment. researchgate.net

The synthesis of ScN and its alloys through methods like metal-organic chemical vapor deposition (MOCVD) has faced significant challenges, limiting the incorporation of scandium to certain levels. aip.org While techniques like molecular beam epitaxy (MBE) have shown success in growing high-quality ferroelectric Sc-III-nitrides, making the process compatible with mainstream manufacturing remains a key objective. umich.edu Furthermore, the limited availability and high cost of scandium present economic barriers to the scalability and commercial viability of ScN-based technologies. everythingpe.com

Interactive Table: Challenges in this compound Synthesis

Challenge Description Impact on Material Quality References
Defect and Impurity Control Difficulty in preventing the formation of structural defects, such as dislocations and grain boundaries, as well as impurities during the growth process. Compromises electrical and optical properties, reduces device reliability. aps.orgeverythingpe.comaip.org
Phase Stability At higher scandium concentrations, the material can exhibit phase separation and structural instability. Leads to inconsistent material properties and poor device performance. everythingpe.comresearchgate.net
Scalability of Synthesis Current synthesis methods, such as MBE, are often complex and not easily scalable for large-volume manufacturing. Hinders the widespread commercial adoption of ScN-based technologies. iaspoint.comeverythingpe.comumich.edu
Cost of Scandium Scandium is a relatively rare and expensive element. Poses economic barriers to commercial viability. everythingpe.com

| Process Control | Achieving precise control over stoichiometry and composition, especially in alloys like AlScN, is difficult. | Affects the piezoelectric and ferroelectric properties of the material. | researchgate.net |

Unresolved Fundamental Questions in this compound Physics

Despite recent progress in the field, several fundamental questions regarding the physics of this compound and its alloys remain unanswered. The metastability of ternary nitrides like AlScN, for example, raises questions about the true limits of its material synthesis, fundamental properties, and ultimate device performance. mdpi.com

A significant area of ongoing investigation is the complete understanding of its electronic and transport properties. While ScN is a promising semiconductor, its practical application has been limited by a lower electron mobility compared to other materials. iaspoint.compib.gov.in Unraveling the dominant scattering mechanisms that limit electron mobility is crucial for engineering materials with improved performance. pib.gov.in Similarly, the low hole mobility in p-type ScN is a major obstacle to realizing high-efficiency devices. researchgate.netnih.gov Identifying the root causes of this low mobility and developing effective strategies to enhance it are active areas of research. nih.gov

Furthermore, the ferroelectric properties of Sc-III-nitrides, a relatively recent discovery, present a host of fundamental questions. everythingpe.commdpi.com A deeper understanding of the switching mechanisms, the role of defects in ferroelectric behavior, and the ultimate limits of coercive fields and remanent polarization is needed. aip.org For AlScN, although it is the first III-V nitride to show robust ferroelectric behavior, many questions about its ferroelectric properties are still being explored. everythingpe.commdpi.com

Future Research Opportunities in Novel this compound Device Architectures

The unique properties of this compound and its alloys open up numerous opportunities for the development of novel device architectures. The combination of piezoelectric, ferroelectric, and semiconductor properties within a single material system is a key advantage that can be exploited. dfg.de

Future research is expected to focus on leveraging these properties to create innovative devices. For instance, the strong piezoelectric and electromechanical properties of AlScN make it a prime candidate for advanced radio frequency (RF) microelectromechanical systems (MEMS). aps.org There are opportunities to design high-performance integrated millimeter-wave compact resonators and filters using ScAlN ferroelectrics. umich.edu

The ferroelectric nature of Sc-III-nitrides paves the way for novel memory devices. everythingpe.com Research into ferroelectric field-effect transistors (FeFETs) and ferroelectric random-access memory (FeRAM) based on ScN alloys is a promising avenue. aip.orgnih.gov These devices could offer advantages in terms of non-volatility, low power consumption, and high-speed operation.

Furthermore, the thermoelectric properties of ScN are of significant interest for energy harvesting and conversion applications. Developing novel device architectures that can efficiently convert waste heat into electrical energy using ScN-based materials is a key research direction. Other potential applications that are being explored include their use in plasmonics, optoelectronic artificial synaptic devices, and as a barrier layer in magnetic tunnel junctions. researchgate.netobservervoice.com

Interactive Table: Potential Novel Device Architectures with this compound

Device Architecture Key this compound Property Potential Application References
RF MEMS Resonators and Filters High piezoelectric coefficient (in AlScN) 5G/6G communications aps.orgumich.edu
Ferroelectric Memory (FeFETs, FeRAM) Ferroelectricity Non-volatile memory, in-memory computing everythingpe.comaip.orgnih.gov
Thermoelectric Generators High thermoelectric power factor Waste heat recovery, energy harvesting
Plasmonic Devices Tunable plasmonic properties Flexible near-infrared devices, sensors observervoice.com
Neuromorphic Computing Artificial synaptic behavior Brain-inspired computing pib.gov.in

| High-Electron-Mobility Transistors (HEMTs) | High polarization (in AlScN/GaN) | High-power, high-frequency electronics | aip.orgresearchgate.netaip.org |

Integration Challenges of this compound with Existing Semiconductor Technologies

The successful integration of this compound and its alloys with established semiconductor platforms, such as silicon (Si) and gallium nitride (GaN), is crucial for its widespread adoption. However, this integration presents several significant challenges.

A primary obstacle is the incompatibility in material properties between ScN and existing semiconductor technologies. iaspoint.com Differences in thermal expansion coefficients and lattice structures can lead to mechanical stress and the formation of defects at the interface during the manufacturing process. iaspoint.com For example, when growing AlScN on GaN for HEMT applications, interface defects can be a major issue. aip.orgresearchgate.net

Furthermore, the fabrication processes for ScN-based devices are not always compatible with standard CMOS (Complementary Metal-Oxide-Semiconductor) manufacturing lines. everythingpe.com Integrating AlScN, for example, requires process adaptations and the development of new manufacturing techniques to be compatible with platforms optimized for materials like GaN or Si. everythingpe.com This includes challenges in etching, where the difficulty increases with higher scandium concentrations. mdpi.com While wet etching techniques using solutions like tetramethyl ammonium (B1175870) hydroxide (B78521) (TMAH) are being developed, achieving uniform and vertical etching remains an area of active research. mdpi.com

Overcoming these integration challenges will require significant research and development efforts in areas such as buffer layer engineering, process optimization, and the development of novel fabrication techniques. aip.orgresearchgate.net

Prospects for Advanced Characterization Techniques in this compound Research

Advanced characterization techniques are indispensable for deepening the understanding of this compound's fundamental properties and for guiding the development of high-quality materials and devices. The complexity of ScN and its alloys necessitates the use of a suite of sophisticated analytical tools.

To investigate the crystallographic structure and defects, techniques like Electron Backscatter Diffraction (EBSD) and high-resolution X-ray diffraction are crucial. numberanalytics.com EBSD can provide detailed information on crystallographic orientation and texture, which is vital for understanding the growth of textured AlScN films for piezoelectric applications. aps.org For probing the internal structure and defects in three dimensions, X-ray Computed Tomography (CT) offers a non-destructive approach. numberanalytics.com

At the atomic scale, Atom Probe Tomography (APT) can provide detailed 3D compositional and structural information, which is essential for understanding phenomena like alloy clustering and segregation in AlScN. numberanalytics.com To study the elemental composition and chemical bonding states, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are widely used. nih.gov

For characterizing the electrical and optical properties, a range of techniques is employed. The Hall effect measurement is a standard method for determining carrier concentration and mobility. numberanalytics.com Synchrotron-based techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are powerful for characterizing the microstructure of thin films, while X-ray fluorescence (XRF) and X-ray beam induced current (XBIC) can correlate elemental composition with device performance. gatech.edu Raman spectroscopy is also a valuable tool for investigating phonon modes and material quality. mdpi.com

The development of in-situ characterization methods, where material properties are measured during growth or under device operation, is a particularly promising frontier. gatech.edu These techniques can provide real-time feedback for process optimization and a deeper understanding of dynamic processes.

Strategies for Overcoming Low Hole Mobility in p-type this compound

The low hole mobility in p-type this compound is a significant bottleneck for the development of efficient electronic and optoelectronic devices. researchgate.netnih.gov Addressing this challenge is a key area of current research, with several promising strategies emerging.

One of the primary causes of low hole mobility is scattering from ionized impurities. researchgate.netnih.gov Therefore, a key strategy is to improve the crystal quality and reduce the concentration of defects and impurities that act as scattering centers. numberanalytics.com This can be achieved through optimization of the growth process.

A more advanced approach is strain engineering . nih.gov Theoretical calculations have shown that applying biaxial tensile strain to ScN can reverse the ordering of the valence bands. nih.gov This lifts the split-off hole band, which has a lower effective mass, above the heavy hole band. nih.gov A lower effective mass for the charge carriers leads to an increase in their mobility. nih.gov This strain-induced enhancement of hole mobility has been demonstrated through state-of-the-art Boltzmann transport equation (BTE) calculations.

Another important factor influencing hole mobility is the Fröhlich interaction, which arises from the polar nature of ScN. researchgate.netnih.gov Understanding and potentially mitigating this electron-phonon coupling mechanism could also lead to improved hole transport.

Furthermore, exploring different p-type dopants and optimizing their activation is another avenue of research. While magnesium (Mg) has been successfully used to achieve p-type ScN, investigating other potential dopants or co-doping strategies might lead to higher hole mobilities. researchgate.netresearchgate.net

Q & A

Q. Q1. What are the optimal synthesis methods for high-purity ScN thin films, and how do process parameters influence crystallinity?

Methodological Answer :

  • Physical Vapor Deposition (PVD) and Molecular Beam Epitaxy (MBE) are widely used. Key parameters include substrate temperature (optimized between 600–800°C), nitrogen partial pressure (≥10⁻⁴ Torr), and scandium flux rate.
  • Characterization : Use XRD to verify cubic (B1) structure and XPS to detect oxygen contamination, a common impurity in ScN synthesis. Reference lattice constants from DFT (e.g., 4.50–4.55 Å via GGA) and compare with experimental values (4.44–4.48 Å) to assess quality .

Q. Q2. How can researchers reliably measure ScN’s electronic properties (e.g., bandgap) given discrepancies in reported values?

Methodological Answer :

  • Use UV-Vis-NIR spectroscopy with Tauc plot analysis for direct bandgap estimation (~1.3–2.4 eV). Address discrepancies by:
    • Sample Preparation : Ensure oxygen-free environments (e.g., glovebox handling).
    • DFT Corrections : Apply hybrid functionals (HSE06) to mitigate GGA/LDA bandgap underestimation .
  • Report carrier concentrations via Hall effect measurements to contextualize conductivity variations.

Q. Q3. What standard protocols ensure reproducibility in ScN’s mechanical properties (e.g., hardness, elasticity)?

Methodological Answer :

  • Nanoindentation : Use Berkovich tips with load-controlled cycles (e.g., 10 mN–100 mN) and Oliver-Pharr analysis for Young’s modulus (~290–350 GPa).
  • Error Mitigation : Perform statistical averaging over ≥10 indents and calibrate for thermal drift .

Advanced Research Questions

Q. Q4. How do computational models (DFT, MD) reconcile with experimental observations of ScN’s thermal conductivity?

Methodological Answer :

  • DFT + Boltzmann Transport Equation : Calculate phonon dispersion curves to predict thermal conductivity (~10–20 W/m·K). Validate via time-domain thermoreflectance (TDTR) experiments.
  • Discrepancy Analysis : Attribute gaps to defect scattering (e.g., vacancies) or grain boundaries in polycrystalline films. Use TEM to quantify microstructural defects .

Q. Q5. What strategies resolve contradictions in ScN’s reported magnetic properties when doped with transition metals (e.g., Fe, Cr)?

Methodological Answer :

  • Synchrotron XAS/XMCD : Probe local magnetic moments and oxidation states of dopants.
  • First-Principles Calculations : Include Hubbard U corrections for strong electron correlations. Compare with SQUID magnetometry data to isolate intrinsic vs. impurity-driven magnetism .

Q. Q6. How can in-situ characterization techniques advance understanding of ScN’s phase stability under extreme conditions?

Methodological Answer :

  • High-Pressure XRD : Monitor structural transitions (e.g., B1 to B2 phase) up to 30 GPa.
  • Ab Initio Molecular Dynamics (AIMD) : Simulate temperature-dependent stability (up to 1500 K) and validate with Raman spectroscopy .

Data Analysis & Interpretation

Q. Q7. How should researchers analyze ScN’s defect-mediated optical properties when faced with conflicting PL/CL spectra?

Methodological Answer :

  • Cathodoluminescence (CL) Mapping : Correlate emission peaks (e.g., 600–800 nm) with dislocation densities via TEM-EELS .
  • Multivariate Regression : Deconvolute spectra to distinguish intrinsic defects (Sc vacancies) vs. oxygen-related traps .

Q. Q8. What statistical frameworks are recommended for handling variability in ScN’s electrical transport data?

Methodological Answer :

  • Error-Weighted Averaging : Apply to carrier mobility measurements.
  • Monte Carlo Simulations : Model dopant distribution effects (e.g., n-type vs. p-type behavior) and compare with experimental Van der Pauw results .

Unresolved & Future Research Directions

Q. Q9. What mechanistic insights are lacking in ScN’s role as a buffer layer in GaN-based heterostructures?

Methodological Answer :

  • Cross-Sectional STEM/EDS : Map interfacial strain and interdiffusion.
  • Band Alignment Studies : Use UPS/IPES to measure valence/conduction band offsets and reconcile with DFT predictions .

Q. Q10. How can machine learning accelerate the discovery of ScN-based alloys for thermoelectric applications?

Methodological Answer :

  • Feature Engineering : Train models on descriptors like lattice thermal conductivity, Seebeck coefficient, and dopant ionic radii.
  • High-Throughput Screening : Validate predictions with combinatorial sputtering and 4-point probe arrays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.